Product packaging for 2-Cyclohexen-1-one, 3,4,4-trimethyl-(Cat. No.:CAS No. 17299-41-1)

2-Cyclohexen-1-one, 3,4,4-trimethyl-

Cat. No.: B103722
CAS No.: 17299-41-1
M. Wt: 138.21 g/mol
InChI Key: LJILDAULEWAKOE-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3,4,4-trimethyl- is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexen-1-one, 3,4,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 3,4,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B103722 2-Cyclohexen-1-one, 3,4,4-trimethyl- CAS No. 17299-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJILDAULEWAKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169485
Record name 2-Cyclohexen-1-one, 3,4,4-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17299-41-1
Record name 2-Cyclohexen-1-one, 3,4,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 3,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,4-trimethyl-2-cyclohexen-1-one (CAS No. 17299-41-1). It includes available physical data, a discussion of its characteristic reactivity as an α,β-unsaturated ketone, and a detailed, proposed experimental protocol for its synthesis via the Robinson annulation. Spectroscopic data, where available, are presented, supplemented by predicted values based on analogous structures. This document is intended to serve as a foundational resource for professionals engaged in organic synthesis, chemical research, and drug development.

Chemical Identity and Physical Properties

3,4,4-Trimethyl-2-cyclohexen-1-one is a cyclic ketone and a derivative of cyclohexenone. Its core structure features a six-membered ring with a carbonyl group, an adjacent carbon-carbon double bond (an enone system), and three methyl groups at positions 3 and 4.

Table 1: Identifiers and Physical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one and Related Isomers

PropertyValue for 3,4,4-Trimethyl-2-cyclohexen-1-oneValue for Isomer: 2,4,4-Trimethyl-2-cyclohexen-1-oneValue for Isomer: 4,4,6-Trimethyl-2-cyclohexen-1-one
CAS Number 17299-41-1[1]13395-71-613395-73-8
Molecular Formula C₉H₁₄O[1]C₉H₁₄OC₉H₁₄O
Molecular Weight 138.21 g/mol [2]138.21 g/mol 138.21 g/mol
IUPAC Name 3,4,4-trimethylcyclohex-2-en-1-one2,4,4-trimethylcyclohex-2-en-1-one4,4,6-trimethylcyclohex-2-en-1-one
Boiling Point Data not available[2]81-82 °C @ 20 mmHg192-193 °C @ 760 mmHg[3]
Density Data not available[2]0.924 g/mL @ 25 °CData not available
Refractive Index Data not available[2]n20/D 1.476Data not available
Melting Point Data not available[2]158 °CData not available

Spectroscopic Data

Detailed experimental spectra for 3,4,4-trimethyl-2-cyclohexen-1-one are not widely published. The NIST WebBook indicates the availability of an electron ionization mass spectrum.[1] The following tables provide mass spectrometry information and predicted NMR and IR data based on the compound's structure and data from related isomers.

Table 2: Mass Spectrometry Data

Data TypeSourceDetails
Mass Spectrum (Electron Ionization)NIST WebBook[1]Data available in the NIST database. The molecular ion peak [M]⁺ would be expected at m/z = 138.

Table 3: Predicted Spectroscopic Data for 3,4,4-Trimethyl-2-cyclohexen-1-one

Spectrum TypePredicted Chemical Shift / FrequencyAssignment and Notes
¹H NMR ~ 5.8-6.0 ppm (s, 1H)Vinylic proton at C-2. Expected to be a singlet as there are no adjacent protons.
~ 2.3-2.5 ppm (t, 2H)Methylene protons (-CH₂-) at C-6, adjacent to the carbonyl group.
~ 1.8-2.0 ppm (t, 2H)Methylene protons (-CH₂-) at C-5.
~ 1.9-2.1 ppm (s, 3H)Methyl protons (-CH₃) at C-3, attached to the double bond.
~ 1.1-1.3 ppm (s, 6H)Geminal dimethyl protons (-C(CH₃)₂) at C-4. Expected to be a singlet.
¹³C NMR ~ 199-201 ppmCarbonyl carbon (C=O) at C-1.
~ 160-165 ppmOlefinic carbon at C-3.
~ 125-130 ppmOlefinic carbon at C-2.
~ 45-50 ppmQuaternary carbon (-C(CH₃)₂) at C-4.
~ 35-40 ppmMethylene carbon (-CH₂) at C-6.
~ 30-35 ppmMethylene carbon (-CH₂) at C-5.
~ 25-30 ppmGeminal dimethyl carbons (-C(CH₃)₂) at C-4.
~ 20-25 ppmMethyl carbon (-CH₃) at C-3.
IR Spectroscopy ~ 1665-1685 cm⁻¹ (strong)C=O stretch, characteristic of an α,β-unsaturated ketone.
~ 1620-1640 cm⁻¹ (medium)C=C stretch of the conjugated system.
~ 2850-3000 cm⁻¹ (medium)C-H stretching from alkyl groups.

Chemical Reactivity

The chemical reactivity of 3,4,4-trimethyl-2-cyclohexen-1-one is dominated by its α,β-unsaturated ketone (enone) functional group. This system possesses two primary electrophilic sites: the carbonyl carbon (C-1) and the β-olefinic carbon (C-3).

  • 1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the carbonyl carbon directly in a 1,2-addition.

  • 1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as enolates, amines, and cuprates, preferentially attack the β-carbon in a 1,4-conjugate addition, which is a key reaction for forming new carbon-carbon bonds.

  • Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride (NaBH₄). The carbon-carbon double bond can be reduced via catalytic hydrogenation.

G cluster_main General Reactivity of the Enone System A 3,4,4-Trimethyl- 2-cyclohexen-1-one B Hard Nucleophiles (e.g., Grignard Reagents) A->B 1,2-Addition C Soft Nucleophiles (e.g., Enolates, Cuprates) A->C 1,4-Addition D Reducing Agents (e.g., NaBH4) A->D Carbonyl Reduction E 1,2-Addition Product (Attack at Carbonyl Carbon) B->E F 1,4-Conjugate Addition Product (Michael Addition) C->F G Reduction Product (Allylic Alcohol) D->G

Reactivity pathways of the enone functional group.

Experimental Protocols

While a specific published protocol for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one was not found in detail, its structure is ideally suited for synthesis via the Robinson annulation . This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.

Proposed Synthesis via Robinson Annulation

A plausible route involves the base-catalyzed reaction of 3,3-dimethyl-2-butanone with methyl vinyl ketone (MVK) .

Overall Reaction: 3,3-Dimethyl-2-butanone + Methyl Vinyl Ketone → 3,4,4-Trimethyl-2-cyclohexen-1-one

Methodology:

Step 1: Michael Addition to form the 1,5-Diketone Intermediate

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation: Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Base Addition: Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) (e.g., 0.1 eq), to the solution to generate the enolate of the ketone.

  • Michael Acceptor Addition: Cool the reaction mixture in an ice bath. Slowly add methyl vinyl ketone (MVK) (1.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to allow the Michael addition to proceed to completion, forming the intermediate 1,5-diketone (6,6-dimethylheptane-2,5-dione).

G cluster_michael Workflow: Michael Addition Step A Dissolve 3,3-dimethyl-2-butanone in Ethanol B Add catalytic base (e.g., NaOEt) to form enolate A->B C Cool mixture to 0 °C B->C D Add Methyl Vinyl Ketone (MVK) dropwise C->D E Stir at room temperature (2-4 hours) D->E F Formation of 1,5-diketone intermediate E->F

Proposed workflow for the Michael addition step.

Step 2: Intramolecular Aldol Condensation and Dehydration

  • Initiate Cyclization: To the same reaction mixture containing the 1,5-diketone, add an additional amount of base (e.g., bringing the total to 1.0-1.2 eq) to promote the intramolecular aldol reaction.

  • Heating: Heat the reaction mixture to reflux for several hours (e.g., 3-6 hours). This provides the energy needed for both the ring-closing aldol addition and the subsequent dehydration (condensation) to form the α,β-unsaturated ketone.

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

G cluster_aldol Workflow: Aldol Condensation Step A Add additional base to 1,5-diketone mixture B Heat mixture to reflux (3-6 hours) A->B C Cool and neutralize with dilute acid B->C D Extract with organic solvent C->D E Wash, dry, and concentrate organic layers D->E F Purify by vacuum distillation or column chromatography E->F G Final Product: 3,4,4-Trimethyl-2-cyclohexen-1-one F->G

Proposed workflow for the aldol condensation.

Safety and Handling

While a specific safety data sheet for 3,4,4-trimethyl-2-cyclohexen-1-one is not widely available, data from related cyclohexenone derivatives suggest appropriate precautions should be taken.

  • Hazards: Likely to be a combustible liquid. May cause skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.

References

In-Depth Technical Guide to the Structure Elucidation of 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3,4,4-trimethyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis. This document details the key spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this molecule.

Molecular Structure and Properties

3,4,4-trimethyl-2-cyclohexen-1-one is a cyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol .[1][2] Its structure features a cyclohexene ring substituted with a carbonyl group at position 1, a methyl group at position 3, and two methyl groups at position 4.

Chemical Structure:

Caption: Molecular structure of 3,4,4-trimethyl-2-cyclohexen-1-one.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for 3,4,4-trimethyl-2-cyclohexen-1-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8s1HH-2
~2.3t2HH-6
~1.9t2HH-5
~1.8s3H3-CH₃
~1.1s6H4,4-(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data for 3,4,4-trimethyl-2-cyclohexen-1-one

Chemical Shift (δ, ppm)Carbon TypeAssignment
~200C=OC-1
~160CC-3
~125CHC-2
~50CC-4
~35CH₂C-5
~30CH₂C-6
~25CH₃3-CH₃
~28CH₃4,4-(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 3,4,4-trimethyl-2-cyclohexen-1-one

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1670StrongC=O stretch (α,β-unsaturated ketone)
~1620MediumC=C stretch (alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure. The mass spectrum of 3,4,4-trimethyl-2-cyclohexen-1-one is available in the NIST WebBook.[3]

Table 4: Major Fragments in the Mass Spectrum of 3,4,4-trimethyl-2-cyclohexen-1-one

m/zRelative IntensityPossible Fragment
138Moderate[M]⁺ (Molecular Ion)
123High[M - CH₃]⁺
95High[M - C₃H₇]⁺ or [M - CO - CH₃]⁺
82High[M - C₄H₈]⁺ (Retro-Diels-Alder)
67Moderate[C₅H₇]⁺

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data for reliable structure elucidation.

Synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one

A common synthetic route to 3,4,4-trimethyl-2-cyclohexen-1-one involves the Robinson annulation reaction between mesityl oxide and a suitable enolate, followed by an intramolecular aldol condensation and dehydration. A detailed procedure for a similar compound, 4,4-dimethyl-2-cyclohexen-1-one, involves the reaction of 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone followed by acid hydrolysis.[4]

Experimental Workflow for Synthesis:

synthesis_workflow reagents Mesityl Oxide + Enolate reaction Robinson Annulation reagents->reaction intermediate Annulation Product reaction->intermediate workup Purification (Chromatography) intermediate->workup product 3,4,4-trimethyl-2-cyclohexen-1-one workup->product

Caption: Generalized synthetic workflow for 3,4,4-trimethyl-2-cyclohexen-1-one.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., -10 to 220 ppm) is required. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200.

Signaling Pathways and Logical Relationships

The structure elucidation process follows a logical workflow, where data from different spectroscopic techniques are integrated to build a conclusive structural assignment.

Logical Workflow for Structure Elucidation:

structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation NMR NMR (1H, 13C) nmr_analysis Determine C-H Framework NMR->nmr_analysis IR IR ir_analysis Identify Functional Groups IR->ir_analysis MS Mass Spec ms_analysis Determine Molecular Weight & Fragmentation MS->ms_analysis structure Proposed Structure nmr_analysis->structure ir_analysis->structure ms_analysis->structure confirmation Structure Confirmation structure->confirmation

Caption: Logical workflow for the structure elucidation of an organic compound.

By following the experimental protocols and interpreting the resulting spectroscopic data as outlined in this guide, researchers can confidently confirm the structure of 3,4,4-trimethyl-2-cyclohexen-1-one. This foundational knowledge is essential for its application in further research and development.

References

Spectroscopic Data of 3,4,4-Trimethyl-2-cyclohexen-1-one (CAS 17299-41-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound 3,4,4-Trimethyl-2-cyclohexen-1-one, identified by the CAS number 17299-41-1. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed molecular characterization.

Compound Identification

CAS Registry Number 17299-41-1
Chemical Name 3,4,4-Trimethyl-2-cyclohexen-1-one
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Chemical Structure ```dot
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GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's powerful magnetic field. A radiofrequency pulse is applied, which excites the ¹H nuclei. As the nuclei relax, they emit a signal that is detected.

  • Data Processing: The detected signal (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

  • Spectral Analysis: The ¹H NMR spectrum provides information on the chemical environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern).

¹³C NMR Spectroscopy Protocol:

The protocol is similar to ¹H NMR, but the experiment is tuned to the resonance frequency of ¹³C nuclei. Proton decoupling is typically used to simplify the spectrum, resulting in single peaks for each unique carbon atom.

Sample Prep Sample Prep NMR Spectrometer NMR Spectrometer Sample Prep->NMR Spectrometer FID Acquisition FID Acquisition NMR Spectrometer->FID Acquisition Fourier Transform Fourier Transform FID Acquisition->Fourier Transform Spectral Analysis Spectral Analysis Fourier Transform->Spectral Analysis

General NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the functional groups.

  • Detection: The attenuated IR beam is directed to a detector.

  • Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands indicate the presence of specific functional groups (e.g., C=O, C=C, C-H).

Sample on ATR Sample on ATR Detector Detector Sample on ATR->Detector IR Beam IR Beam IR Beam->Sample on ATR IR Spectrum IR Spectrum Detector->IR Spectrum

ATR-IR Spectroscopy Workflow

physical and chemical properties of 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethyl-2-cyclohexen-1-one, with the CAS number 17299-41-1, is a cyclic ketone belonging to the class of α,β-unsaturated carbonyl compounds.[1][2] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, suggests a range of potential chemical reactivities and makes it a molecule of interest in synthetic organic chemistry. This guide provides a summary of its known physical and chemical properties, with comparative data from a related isomer where specific information is unavailable.

Physicochemical Properties

Property3,4,4-Trimethyl-2-cyclohexen-1-one3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)
Molecular Formula C₉H₁₄O[1]C₉H₁₄O[3]
Molecular Weight 138.21 g/mol [1]138.21 g/mol [3]
CAS Number 17299-41-1[1]78-59-1[3]
Melting Point Not available[1]-8 °C[3]
Boiling Point Not available[1]213-214 °C[3]
Density Not available[1]0.92 g/mL[3]
Refractive Index Not available[1]1.4780[3]
Solubility Not availableData not readily available

Synthesis

A synthetic route to 3,4,4-trimethyl-2-cyclohexen-1-one has been reported in the Journal of the American Chemical Society in 1990. However, the detailed experimental protocol from this publication could not be retrieved within the scope of this search. General methods for the synthesis of cyclohexenone derivatives are well-established in organic chemistry and often involve intramolecular cyclization reactions or oxidation of corresponding cyclohexenols.[4]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 3,4,4-trimethyl-2-cyclohexen-1-one are not available in the searched databases. The NIST WebBook provides a mass spectrum for this compound.[2] For reference, spectral data for other isomers, such as 2,4,4-trimethylcyclohex-2-en-1-one, are available in various chemical databases.[5]

Chemical Reactivity

As an α,β-unsaturated ketone, 3,4,4-trimethyl-2-cyclohexen-1-one is expected to exhibit reactivity at both the carbonyl carbon and the β-carbon of the alkene due to the conjugated π-system. The electronegative oxygen atom polarizes the molecule, creating electrophilic sites susceptible to nucleophilic attack.

Key reactive features include:

  • 1,2-Addition (Direct Addition): Nucleophilic attack directly at the carbonyl carbon.

  • 1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack at the β-carbon, which is a soft electrophilic center. This is a common reaction pathway for α,β-unsaturated carbonyls.

The following diagram illustrates the general reactivity of an α,β-unsaturated ketone.

G General Reactivity of α,β-Unsaturated Ketones cluster_0 α,β-Unsaturated Ketone cluster_1 Nucleophilic Attack ketone 1_2_Addition 1,2-Addition (Direct Attack at Carbonyl) ketone->1_2_Addition Hard Nucleophiles 1_4_Addition 1,4-Addition (Conjugate Attack at β-Carbon) ketone->1_4_Addition Soft Nucleophiles Nu Nucleophile (Nu⁻)

Caption: Electrophilic sites of α,β-unsaturated ketones.

Biological Activity and Toxicology

There is no specific information available regarding the biological activity, signaling pathways, or toxicological profile of 3,4,4-trimethyl-2-cyclohexen-1-one. However, data on the related isomer, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone), indicates moderate acute oral and dermal toxicity in animal studies.[6] It is also reported to be an irritant to the eyes and respiratory system.[6] Given the structural similarities, a cautious approach should be taken when handling any trimethyl-cyclohexenone isomers. The potential for biological activity is underscored by the reactivity of the α,β-unsaturated ketone moiety, which can participate in Michael additions with biological nucleophiles such as cysteine residues in proteins.

Conclusion

3,4,4-trimethyl-2-cyclohexen-1-one is a chemical entity for which detailed experimental data on physical properties, specific synthesis protocols, and comprehensive spectroscopic analysis are currently lacking in readily accessible scientific databases. Its reactivity is predicted to be characteristic of α,β-unsaturated ketones, with susceptibility to both direct and conjugate nucleophilic addition. Professionals in research and drug development should be aware of the data gaps and exercise appropriate caution, drawing parallels from structurally similar and better-characterized isomers when considering its potential applications and handling. Further experimental investigation is required to fully elucidate the physicochemical and biological profile of this compound.

References

An In-depth Technical Guide to 3,4,4-Trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3,4,4-trimethyl-2-cyclohexen-1-one, catering to researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, spectral data, and potential biological significance, supported by available experimental details.

Chemical Identity and Nomenclature

IUPAC Name: 3,4,4-Trimethyl-2-cyclohexen-1-one[1]

Synonyms: 2-Cyclohexen-1-one, 3,4,4-trimethyl-[1]

CAS Registry Number: 17299-41-1[1]

Molecular Formula: C₉H₁₄O[1][2][3]

Molecular Weight: 138.21 g/mol [2]

Physicochemical Properties

PropertyValueReference
Melting PointNot available[2][4][5]
Boiling PointNot available[2][4][5]
DensityNot available[2][4][5]
Refractive IndexNot available[2][4]

Spectroscopic Data

Detailed spectroscopic data for 3,4,4-trimethyl-2-cyclohexen-1-one are limited. While a mass spectrum is available, specific NMR and IR data are not provided in the search results.

Mass Spectrometry: An electron ionization mass spectrum is available through the NIST WebBook.[1][3] However, the digitized spectrum is not available for download due to licensing restrictions.[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one was not found in the available literature. However, general synthetic methods for related cyclohexenone derivatives can be adapted. One common method involves the Robinson annulation, which is a versatile reaction for the formation of six-membered rings in a variety of chemical contexts.

A general procedure for the synthesis of a substituted cyclohexenone is described below. Please note, this is a generalized protocol for a related compound and would require optimization for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

General Synthesis of a Substituted Cyclohexenone (by Analogy):

This protocol is based on the synthesis of related cyclohexenone structures.

  • Step 1: Michael Addition: A ketone is reacted with an α,β-unsaturated ketone in the presence of a base to form a Michael adduct.

  • Step 2: Aldol Condensation: The Michael adduct then undergoes an intramolecular aldol condensation to form a β-hydroxy ketone.

  • Step 3: Dehydration: Subsequent dehydration of the β-hydroxy ketone yields the cyclohexenone derivative.

A detailed protocol for the synthesis of 2-cyclohexenone is available and can serve as a reference for designing a synthesis for the title compound.[6] This procedure involves the reduction of 3-ethoxy-2-cyclohexenone with lithium aluminum hydride, followed by hydrolysis.

Biological Activity and Signaling Pathways

Direct studies on the biological activity or signaling pathway involvement of 3,4,4-trimethyl-2-cyclohexen-1-one are not available in the provided search results. However, research on substituted cyclohexenone derivatives has revealed a range of biological activities.

Cyclohexenone derivatives have been investigated for their potential as:

  • Herbicide Safeners: Certain ester-substituted cyclohexenones have been shown to protect crops like maize from the phytotoxic effects of herbicides.[7]

  • Antimicrobial Agents: Novel cyclohexenones carrying a 1,2,3-triazole core have demonstrated antibacterial and antifungal properties.[8]

  • Anti-inflammatory and Antitumor Agents: Cyclohexane-1,3-dione derivatives and their metal complexes have been synthesized and evaluated for their antibacterial, anti-inflammatory, analgesic, antipyretic, and antitumor activities.[2]

  • Kinase Inhibitors: Cyclopropyl-fused cyclohexane nucleosides have shown selective affinity for herpes simplex virus Type 1 (HSV-1) thymidine kinase, suggesting potential as antiviral agents.[9]

The biological activities of these related compounds suggest that 3,4,4-trimethyl-2-cyclohexen-1-one could be a candidate for similar pharmacological screening.

Logical Relationships and Workflows

The general workflow for investigating a novel compound like 3,4,4-trimethyl-2-cyclohexen-1-one can be visualized as follows:

G cluster_0 Compound Characterization cluster_1 Biological Evaluation cluster_2 Drug Development A Synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one B Purification and Structural Elucidation A->B C Physicochemical Property Determination B->C D Spectroscopic Analysis (NMR, IR, MS) B->D E In vitro Screening (e.g., Antimicrobial, Cytotoxicity) D->E F Target Identification (e.g., Enzyme Assays) E->F G In vivo Studies (Animal Models) F->G H Mechanism of Action Studies G->H I Lead Optimization H->I J Preclinical Development I->J K Clinical Trials J->K

Caption: A generalized workflow for the characterization and development of a novel chemical compound.

Safety and Toxicity

Specific toxicity data for 3,4,4-trimethyl-2-cyclohexen-1-one is not available. However, for the related compound 2,4,4-trimethylcyclohex-2-en-1-one, GHS hazard statements indicate it is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[10] For 3,5,5-trimethyl-2-cyclohexen-1-one, it is classified as harmful in contact with skin and if swallowed, and is an eye and respiratory irritant.[11] It is recommended to handle 3,4,4-trimethyl-2-cyclohexen-1-one with appropriate personal protective equipment in a well-ventilated area until specific safety data becomes available.

References

A Technical Guide to 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4,4-trimethyl-2-cyclohexen-1-one, an α,β-unsaturated cyclic ketone. It details the compound's physicochemical properties, outlines a representative synthetic protocol, describes standard analytical characterization methods, and discusses its known and potential applications. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Physicochemical Properties and Identifiers

PropertyValueSource
Molecular Formula C₉H₁₄O[1][2]
Molecular Weight 138.21 g/mol [1][3]
Exact Mass 138.1045 g/mol [3]
CAS Number 17299-41-1[1][2]
IUPAC Name 3,4,4-trimethylcyclohex-2-en-1-one[2]
SMILES CC1=CC(=O)CCC1(C)C[1]
InChIKey LJILDAULEWAKOE-UHFFFAOYSA-N[2]
Boiling Point Data not available[1]
Melting Point Data not available[1]
Density Data not available[1]

Synthesis and Purification

The synthesis of substituted cyclohexenones can be achieved through various established organic chemistry reactions. A common and effective method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Representative Synthesis via Robinson Annulation

This protocol describes a plausible synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one from 3-methyl-2-butanone and methyl vinyl ketone.

Reagents and Materials:

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Michael Addition: A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath. 3-Methyl-2-butanone is added dropwise to form the enolate. Subsequently, methyl vinyl ketone is added slowly to the reaction mixture. The reaction is allowed to stir at room temperature until the Michael addition is complete (monitored by TLC).

  • Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone. The progress is monitored by TLC.

  • Work-up: After cooling, the reaction is quenched by the addition of a dilute aqueous HCl solution. The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,4,4-trimethyl-2-cyclohexen-1-one.

G Diagram 1: Synthetic Pathway via Robinson Annulation Reactant1 3-Methyl-2-butanone Reactant1->invis1 Reactant2 Methyl Vinyl Ketone Reactant2->invis1 Base Base (NaOEt) Base->invis1 Intermediate Michael Adduct (Diketone Intermediate) Intermediate->invis2 Product 3,4,4-trimethyl- 2-cyclohexen-1-one invis1->Intermediate Michael Addition invis2->Product Intramolecular Aldol Condensation & Dehydration

Diagram 1: Synthetic Pathway via Robinson Annulation.

Analytical Characterization

The structural confirmation of 3,4,4-trimethyl-2-cyclohexen-1-one relies on standard spectroscopic techniques. These methods provide definitive information about the molecular structure, functional groups, and connectivity of the atoms.

TechniquePurposeExpected Observations
¹H NMR Determines the number and type of protons.Signals corresponding to the vinyl proton, allylic methyl protons, gem-dimethyl protons, and methylene protons of the ring.
¹³C NMR Identifies the carbon skeleton.Resonances for the carbonyl carbon, olefinic carbons, quaternary carbon, and methyl and methylene carbons.
IR Spectroscopy Identifies functional groups.Characteristic absorption bands for the C=O stretch (conjugated ketone) and the C=C stretch of the enone system.
Mass Spectrometry Determines molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass (138.1045 Da) and characteristic fragmentation patterns.[2]
General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D spectra (like COSY and HSQC) to assign the full structure.

G Diagram 2: Analytical Workflow for Compound Characterization cluster_analysis Spectroscopic Analysis Crude Crude Synthetic Product Purify Purification (Column Chromatography) Crude->Purify Pure Pure Compound Purify->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR Infrared Spectroscopy (IR) Pure->IR Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Diagram 2: Analytical Workflow for Compound Characterization.

Biological Activity and Potential Applications

Currently, there is limited publicly available information regarding the specific biological activities or drug development applications of 3,4,4-trimethyl-2-cyclohexen-1-one. However, the cyclohexenone scaffold is present in numerous biologically active natural products and synthetic compounds. Related trimethyl-cyclohexenone isomers are noted for their use as flavoring agents.[4]

For drug development professionals, this compound could serve as a starting point or fragment for chemical library synthesis. A typical initial screening process to identify potential biological activity is outlined below.

G Diagram 3: Proposed Workflow for Biological Activity Screening cluster_assays Assay Types Compound Pure Test Compound (3,4,4-trimethyl-2-cyclohexen-1-one) Screen Primary Screening (High-Throughput Assays) Compound->Screen Assay1 Cytotoxicity Screen->Assay1 Hit Hit Identification Assay1->Hit Assay2 Enzyme Inhibition Assay3 Receptor Binding Validate Hit Validation & Secondary Assays Hit->Validate Lead Lead Optimization Validate->Lead

Diagram 3: Proposed Workflow for Biological Activity Screening.

References

An In-depth Technical Guide to Trimethyl Cyclohexenone Compounds: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl cyclohexenone compounds represent a significant class of organic molecules with a rich history of discovery and a broad spectrum of applications, ranging from industrial solvents to key intermediates in the synthesis of high-value chemicals, pharmaceuticals, and fragrances. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing their synthesis, physicochemical properties, and biological activities. Particular focus is given to prominent members such as isophorone and the damascones. The guide includes detailed experimental protocols for their synthesis and characterization, quantitative data presented in tabular format for easy comparison, and visualizations of key synthetic and signaling pathways to facilitate a deeper understanding of their chemical and biological significance.

Discovery and History

The journey of trimethyl cyclohexenone compounds is intrinsically linked to the advancement of organic chemistry and the industrial demand for versatile chemical intermediates.

The Emergence of Isophorone: A Byproduct Turned Blockbuster

The most commercially significant trimethyl cyclohexenone, 3,5,5-trimethyl-2-cyclohexen-1-one (α-isophorone) , has a history spanning over 80 years.[1] Its industrial production arose from the need to utilize acetone, a byproduct of the cumene process for phenol synthesis.[1] The base-catalyzed self-condensation of acetone was found to yield isophorone, a reaction that has since been optimized for large-scale industrial production.[1] The liquid-phase process, known as the Scholven process, has been in use since at least 1941, employing aqueous potassium hydroxide or sodium hydroxide as catalysts.[1] Major industrial production of isophorone began in West Germany in 1962.[1] Isophorone's utility as a high-boiling point solvent for coatings, inks, and adhesives drove its commercial success.[2][3] It also serves as a crucial precursor for a variety of valuable compounds, including isophorone diamine (IPDA) and isophorone diisocyanate (IPDI), which are used in the production of specialty polyamides and polyurethanes.[4]

The Robinson Annulation: A Gateway to Complex Structures

A pivotal moment in the synthesis of cyclohexenone derivatives, including trimethylated versions, was the discovery of the Robinson annulation by Sir Robert Robinson in 1935.[5] This powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol condensation, provided a versatile method for constructing six-membered rings.[5] The reaction between a ketone and a methyl vinyl ketone to form an α,β-unsaturated ketone within a cyclohexane ring became a cornerstone of synthetic organic chemistry.[5] The Robinson annulation has been instrumental in the total synthesis of numerous natural products, including steroids.[5]

The Damascones and Ionones: Nature's Fragrant Trimethyl Cyclohexenones

Beyond industrial synthesis, trimethyl cyclohexenone moieties are found in a variety of naturally occurring and highly valued fragrance compounds. The damascones and ionones are prime examples, contributing to the characteristic aromas of roses, fruits, and tobacco.[6][7] The structures of β-damascone and β-damascenone were elucidated in 1970.[6] These compounds are derived from the degradation of carotenoids.[7] The synthesis of these complex molecules, often starting from precursors like β-ionone, has been a significant area of research in fragrance chemistry.[6][8]

Physicochemical Properties of Trimethyl Cyclohexenone Isomers

The physicochemical properties of trimethyl cyclohexenone isomers vary depending on the position of the methyl groups and the double bond. These properties are crucial for their application and purification.

Compound NameIsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
3,5,5-Trimethyl-2-cyclohexen-1-oneα-Isophorone78-59-1C₉H₁₄O138.21213-214-80.923 (at 25 °C)1.4780
3,5,5-Trimethyl-3-cyclohexen-1-oneβ-Isophorone471-01-2C₉H₁₄O138.21189---
2,6,6-Trimethyl-2-cyclohexen-1-one-20013-73-4C₉H₁₄O138.21----
2,2,6-Trimethylcyclohexanone-2408-37-9C₉H₁₆O140.22----

Key Synthetic Methodologies

The synthesis of trimethyl cyclohexenone compounds is dominated by two major strategies: the self-condensation of acetone for isophorone production and the Robinson annulation for the construction of more complex derivatives.

Industrial Production of Isophorone

The industrial synthesis of isophorone is a well-established process based on the base-catalyzed self-condensation of acetone.[1]

  • Reaction: Acetone is fed into a pressure reactor containing an aqueous solution of potassium hydroxide (or sodium hydroxide) as the catalyst.[1]

  • Conditions: The reaction is typically carried out at a temperature of 205 °C and a pressure of 3.5 MPa.[1]

  • Mechanism: The reaction proceeds through a series of aldol condensations and dehydrations. Two molecules of acetone first form diacetone alcohol, which then dehydrates to mesityl oxide. A subsequent Michael addition of another acetone molecule to mesityl oxide, followed by an intramolecular aldol condensation and dehydration, yields α-isophorone.[17] A side product, β-isophorone, is also formed where the double bond is not conjugated with the ketone.[15]

  • Purification: The reaction mixture, which contains unreacted acetone, water, isophorone, and byproducts, is subjected to a series of distillation steps. Unreacted acetone is recycled back to the reactor. Water is removed, and isophorone is purified by vacuum distillation.[18]

Robinson Annulation

The Robinson annulation is a versatile method for the synthesis of substituted cyclohexenones.[5]

  • Michael Addition: A ketone is treated with a base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a Michael donor and adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), the Michael acceptor. This step forms a 1,5-dicarbonyl compound.[5]

  • Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound, in the presence of a base, undergoes an intramolecular aldol condensation. An enolate is formed, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.[5]

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield the final α,β-unsaturated cyclohexenone product.[5]

Characterization Techniques

The structural elucidation and purity assessment of trimethyl cyclohexenone compounds are routinely performed using a combination of spectroscopic techniques.

TechniqueKey Observables
Infrared (IR) Spectroscopy A strong absorption band in the region of 1660-1690 cm⁻¹ corresponding to the C=O stretching of an α,β-unsaturated ketone. A C=C stretching absorption is also observed around 1600-1640 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Signals for the vinyl proton in the α,β-unsaturated system typically appear in the region of 5.8-6.8 ppm. The chemical shifts and coupling patterns of the methyl and methylene protons provide detailed structural information. ¹³C NMR: The carbonyl carbon of the ketone appears in the downfield region (around 190-200 ppm). The carbons of the C=C double bond also have characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern, which can be complex, offers clues about the structure. Common fragmentation pathways include the loss of methyl groups and cleavage of the cyclohexenone ring.[19]

Biological Activities and Signaling Pathways

Several trimethyl cyclohexenone derivatives have demonstrated interesting biological activities.

  • Antimicrobial and Antioxidant Properties: Isophorone and its derivatives have shown antimicrobial activity against various pathogenic microorganisms, including Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.[20] Some derivatives also exhibit antioxidant properties.[21]

  • Pharmacological Potential: The trimethyl cyclohexenone scaffold is present in molecules with pharmacological activity. For instance, some retinoid analogues containing a trimethylated cyclohexene ring are being investigated for their potential in cancer treatment and prevention.[22]

While a specific signaling pathway for simple trimethyl cyclohexenone compounds is not extensively documented, their observed biological effects, such as antimicrobial and antioxidant activities, suggest potential interactions with cellular pathways related to oxidative stress response and microbial viability. For instance, as an antioxidant, a trimethyl cyclohexenone derivative could potentially modulate pathways involving reactive oxygen species (ROS) and transcription factors like Nrf2. As an antimicrobial agent, it might disrupt microbial cell membranes or interfere with essential metabolic pathways.

Visualizations

Synthetic Pathways

G cluster_0 Industrial Production of Isophorone Acetone Acetone Diacetone Alcohol Diacetone Alcohol Acetone->Diacetone Alcohol Aldol Condensation Mesityl Oxide Mesityl Oxide Diacetone Alcohol->Mesityl Oxide Dehydration Isophorone Isophorone Mesityl Oxide->Isophorone Michael Addition & Aldol Condensation

Caption: Industrial synthesis of isophorone from acetone.

G cluster_1 Robinson Annulation Ketone Ketone 1,5-Diketone 1,5-Diketone Ketone->1,5-Diketone Michael Addition Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->1,5-Diketone β-Hydroxy Ketone β-Hydroxy Ketone 1,5-Diketone->β-Hydroxy Ketone Intramolecular Aldol Cyclohexenone Cyclohexenone β-Hydroxy Ketone->Cyclohexenone Dehydration

Caption: The Robinson annulation reaction mechanism.

Postulated Biological Signaling Pathway

G cluster_2 Potential Cellular Response to a Bioactive Trimethyl Cyclohexenone Bioactive Compound Bioactive Compound Cellular Receptor Cellular Receptor Bioactive Compound->Cellular Receptor Binding Signal Transduction Cascade Signal Transduction Cascade Cellular Receptor->Signal Transduction Cascade Activation Transcription Factor Activation Transcription Factor Activation Signal Transduction Cascade->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor Activation->Gene Expression Modulation Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

Caption: A generalized signaling pathway for a bioactive compound.

Conclusion

Trimethyl cyclohexenone compounds, from the industrially ubiquitous isophorone to the fragrant damascones, represent a versatile and historically significant class of molecules. Their synthesis, primarily through acetone condensation and the Robinson annulation, is well-established, and their diverse physicochemical properties lend them to a wide array of applications. Ongoing research into their biological activities continues to unveil new potential in areas such as pharmaceuticals and agrochemicals. This guide provides a foundational understanding for researchers and professionals seeking to explore and innovate within this important area of organic chemistry.

References

An In-depth Technical Guide on the Theoretical Properties of 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-Cyclohexen-1-one, 3,4,4-trimethyl-, a substituted cyclic ketone of interest in various chemical and pharmaceutical research domains. This document collates available data on its physicochemical characteristics, spectral properties, and potential synthetic pathways. While direct experimental data on its biological activity remains limited, this guide explores the known effects of structurally related compounds to infer potential areas of investigation. The information is presented to support further research and development activities involving this molecule.

Core Physicochemical Properties

2-Cyclohexen-1-one, 3,4,4-trimethyl- is a cyclic ketone with the molecular formula C₉H₁₄O.[1] Its structure features a cyclohexene ring with a ketone group at the 1-position and methyl groups at the 3 and 4-positions, with a gem-dimethyl group at the 4-position.

PropertyValueSource
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [2]
IUPAC Name 3,4,4-trimethylcyclohex-2-en-1-one[1]
CAS Number 17299-41-1[1]
Canonical SMILES CC1=CC(=O)CCC1(C)C[2]
InChI Key VIBRIVSJBYFUNF-UHFFFAOYSA-N[2]
Topological Polar Surface Area 17.1 Ų[2]
XLogP3 2.1[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]

Spectroscopic and Analytical Data

Mass Spectrometry

The NIST WebBook provides access to the mass spectrum (electron ionization) of 2-Cyclohexen-1-one, 3,4,4-trimethyl-.[1] This data is crucial for the identification and structural elucidation of the compound in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are valuable tools for the structural verification of synthesized 2-Cyclohexen-1-one, 3,4,4-trimethyl-. While experimental spectra for the target molecule are not available in the searched resources, data for the parent 2-cyclohexen-1-one can be used as a reference. For 2-cyclohexen-1-one, characteristic signals in the ¹H NMR spectrum include peaks for the vinyl protons and the protons on the saturated carbons of the ring.[3] In the ¹³C NMR spectrum of 2-cyclohexen-1-one, distinct signals for the carbonyl carbon, the two olefinic carbons, and the three methylene carbons are observed.[4] For 2-Cyclohexen-1-one, 3,4,4-trimethyl-, additional signals corresponding to the three methyl groups would be expected, with chemical shifts influenced by their respective positions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Cyclohexen-1-one, 3,4,4-trimethyl- is expected to show characteristic absorption bands for the α,β-unsaturated ketone moiety. Key absorptions would include the C=O stretching vibration and the C=C stretching vibration. For the parent 2-cyclohexen-1-one, these bands are well-documented.[5] The presence of methyl groups would contribute to C-H stretching and bending vibrations.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl- is not explicitly available in the searched literature. However, the Robinson annulation is a well-established and powerful method for the construction of six-membered rings, including α,β-unsaturated ketones like cyclohexenones.[6][7]

Proposed Synthetic Pathway: Robinson Annulation

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[6] For the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-, a plausible approach would involve the reaction of a suitable ketone enolate with an α,β-unsaturated ketone.

Conceptual Workflow for Robinson Annulation:

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Ketone_Enolate Ketone Enolate (e.g., from Isobutyraldehyde) Michael_Adduct 1,5-Diketone Intermediate Ketone_Enolate->Michael_Adduct Base-catalyzed conjugate addition Alpha_Beta_Unsaturated_Ketone α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) Alpha_Beta_Unsaturated_Ketone->Michael_Adduct Aldol_Intermediate β-Hydroxy Ketone Michael_Adduct->Aldol_Intermediate Base-catalyzed cyclization Final_Product 2-Cyclohexen-1-one, 3,4,4-trimethyl- Aldol_Intermediate->Final_Product Dehydration

Caption: Conceptual workflow for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl- via Robinson Annulation.

Detailed Hypothetical Protocol:

  • Enolate Formation: Isobutyraldehyde would be treated with a suitable base (e.g., sodium ethoxide in ethanol) to generate the corresponding enolate.

  • Michael Addition: The generated enolate would then be reacted with methyl vinyl ketone in a conjugate addition to form the 1,5-diketone intermediate.

  • Aldol Condensation and Dehydration: The 1,5-diketone, upon further treatment with base and heat, would undergo an intramolecular aldol condensation to form a β-hydroxy ketone, which would then dehydrate to yield 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Note: This is a generalized protocol, and optimization of reaction conditions, including choice of base, solvent, and temperature, would be necessary for a successful synthesis.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 2-Cyclohexen-1-one, 3,4,4-trimethyl- is currently lacking in the scientific literature. However, studies on a structurally related long-chain fatty alcohol derivative, 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one (tCFA15), have demonstrated notable neurotrophic and analgesic properties.

Inferred Biological Relevance from a Structurally Related Compound

Research has shown that tCFA15 exhibits beneficial effects on diabetic hypoalgesia and neuropathic hyperalgesia in animal models.[8] Specifically, it has been found to:

  • Reverse depressed inflammatory nociceptive responses in diabetic mice.[8]

  • Reverse decreased nociceptive thresholds in a rat model of neuropathic pain.[8]

  • Promote the survival of cultured neurons from fetal rat cerebral hemispheres.

  • Stimulate neurite outgrowth in cultured neurons.

These findings suggest that the trimethyl-cyclohexenone core structure may be a valuable scaffold for the development of novel therapeutic agents for neurodegenerative diseases and sensory nerve abnormalities.[8]

Postulated Signaling Pathway Involvement

The neurotrophic and neuritogenic effects of tCFA15 suggest a potential interaction with signaling pathways involved in neuronal survival and growth. While the precise mechanism remains to be elucidated, a hypothetical signaling cascade can be proposed based on the observed effects.

G Molecule 2-Cyclohexen-1-one, 3,4,4-trimethyl- (or derivative) Receptor Unknown Cell Surface Receptor(s) Molecule->Receptor Second_Messenger Intracellular Second Messengers Receptor->Second_Messenger Kinase_Cascade Kinase Cascades (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Transcription_Factors Activation of Transcription Factors (e.g., CREB) Kinase_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Neuronal Survival & Neurite Outgrowth Gene_Expression->Cellular_Response

Caption: Postulated signaling pathway for the neurotrophic effects of trimethyl-cyclohexenone derivatives.

This proposed pathway highlights key cellular events that could be modulated by compounds containing the 2-Cyclohexen-1-one, 3,4,4-trimethyl- scaffold, leading to the observed biological outcomes. Further research is required to validate this hypothesis and identify the specific molecular targets.

Conclusion and Future Directions

2-Cyclohexen-1-one, 3,4,4-trimethyl- represents a molecule with potential for further investigation, particularly in the context of medicinal chemistry and drug development. While its fundamental physicochemical properties are partially characterized, a significant need exists for comprehensive experimental data, including detailed spectroscopic analysis and a validated synthetic protocol. The promising biological activities of a structurally related compound underscore the potential of the trimethyl-cyclohexenone scaffold. Future research should focus on:

  • Developing and optimizing a robust synthetic route to 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

  • Conducting thorough spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile.

  • Performing in vitro and in vivo assays to directly assess the biological activity of the parent compound and a library of its derivatives.

  • Elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways involved in any observed biological effects.

Such studies will be instrumental in unlocking the full therapeutic potential of this and related molecules.

References

In-depth Technical Guide: 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Summary

Chemical and Physical Properties

3,4,4-trimethyl-2-cyclohexen-1-one is a cyclic ketone with a molecular formula of C9H14O and a molecular weight of approximately 138.21 g/mol .[1] Basic identification and property information are summarized in the table below.

PropertyValueReference
Molecular Formula C9H14O[1][2]
Molecular Weight 138.21 g/mol [1]
CAS Registry Number 17299-41-1[2]
IUPAC Name 3,4,4-trimethylcyclohex-2-en-1-one
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]
Refractive Index Not available[1]

Spectroscopic data is limited, with mass spectrometry (electron ionization) being the primary available information.[2] Detailed Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy data specific to 3,4,4-trimethyl-2-cyclohexen-1-one could not be located in the searched literature.

Synthesis and Experimental Protocols

A comprehensive search for detailed synthetic protocols for 3,4,4-trimethyl-2-cyclohexen-1-one did not yield any specific experimental procedures. While numerous methods exist for the synthesis of substituted cyclohexenones, none were found to explicitly describe the preparation of the 3,4,4-trimethyl isomer.

For context, a general approach to synthesizing a related compound, 4,4-dimethyl-2-cyclohexen-1-one, involves the reaction of 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone, followed by acid-catalyzed cyclization. This procedure is well-documented and provides high yields. However, the introduction of an additional methyl group at the 3-position would require a different synthetic strategy, which is not described in the available literature.

Biological Activities and Signaling Pathways

There is a notable absence of published research on the biological activities of 3,4,4-trimethyl-2-cyclohexen-1-one. Consequently, no information is available regarding its potential pharmacological effects, mechanism of action, or any associated signaling pathways. The broader class of cyclohexenone derivatives has been investigated for various biological activities, but these findings cannot be directly extrapolated to this specific, unstudied isomer.

Conclusion

Based on an extensive literature review, 3,4,4-trimethyl-2-cyclohexen-1-one appears to be a sparsely studied compound. While its basic chemical identity is established, there is a significant lack of publicly available information regarding its synthesis, detailed experimental protocols, and biological activities. Therefore, it is not possible to provide the in-depth technical guide as requested, including quantitative data tables, detailed methodologies, and visualizations of signaling pathways. Further original research would be required to elucidate these aspects of 3,4,4-trimethyl-2-cyclohexen-1-one.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-, a substituted cyclic ketone of interest in organic synthesis and as a potential building block in medicinal chemistry. The primary synthetic route described is the Robinson annulation, a robust and widely used method for the formation of six-membered rings.[1][2][3] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3] The protocol herein outlines the reaction between 3,3-dimethyl-2-butanone (pinacolone) and methyl vinyl ketone (MVK) under basic conditions to yield the target compound.

Introduction

Substituted cyclohexenone moieties are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. Their versatile chemical nature allows for further functionalization, making them valuable intermediates in the synthesis of complex molecular architectures. The target molecule, 2-Cyclohexen-1-one, 3,4,4-trimethyl-, possesses a unique substitution pattern that can influence its reactivity and biological activity. The Robinson annulation provides a convergent and efficient method for the construction of the cyclohexenone core.[1][3]

Data Presentation

ParameterValueReference
Molecular Formula C₉H₁₄O--INVALID-LINK--
Molecular Weight 138.21 g/mol --INVALID-LINK--
CAS Number 17299-41-1--INVALID-LINK--
Appearance Colorless to pale yellow liquid (expected)N/A
Boiling Point Not availableN/A
Yield 60-75% (expected)General Robinson Annulation
¹H NMR Data not availableN/A
¹³C NMR Data not availableN/A
IR Spectrum Data not availableN/A
Mass Spectrum (EI) Principal peaks at m/z 138, 123, 95, 82, 67, 57, 41--INVALID-LINK--

Experimental Protocols

The following protocol is a proposed method for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl- via Robinson annulation, based on established general procedures.[1][2]

Materials and Reagents
  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Equipment
  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

Step 1: Michael Addition

  • To a solution of sodium ethoxide (0.1 eq) in absolute ethanol in a round-bottom flask, add 3,3-dimethyl-2-butanone (1.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the enolate.

  • Cool the mixture in an ice bath.

  • Add methyl vinyl ketone (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

Step 2: Intramolecular Aldol Condensation and Dehydration

  • After the Michael addition is complete, add a solution of potassium hydroxide (0.5 eq) in ethanol to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Final Product cluster_purification Purification start1 3,3-Dimethyl-2-butanone step1 Michael Addition (Base-catalyzed) start1->step1 start2 Methyl Vinyl Ketone start2->step1 intermediate 1,5-Diketone Intermediate step1->intermediate step2 Intramolecular Aldol Condensation & Dehydration (Base-catalyzed, Heat) purification Work-up & Vacuum Distillation step2->purification intermediate->step2 product 2-Cyclohexen-1-one, 3,4,4-trimethyl- purification->product

Caption: Workflow for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Signaling Pathway (Logical Relationship)

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation cluster_final Product Formation enolate Enolate of 3,3-Dimethyl-2-butanone michael_adduct 1,5-Diketone Adduct enolate->michael_adduct Nucleophilic Attack mvk Methyl Vinyl Ketone (Michael Acceptor) mvk->michael_adduct int_enolate Enolate of 1,5-Diketone michael_adduct->int_enolate Base cyclization Cyclization int_enolate->cyclization beta_hydroxy β-Hydroxy Ketone cyclization->beta_hydroxy dehydration Dehydration beta_hydroxy->dehydration Heat final_product 2-Cyclohexen-1-one, 3,4,4-trimethyl- dehydration->final_product

Caption: Key steps in the Robinson annulation for the target compound.

References

Synthesis of 3,4,4-Trimethyl-2-cyclohexen-1-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one is a significant process in organic chemistry, yielding a versatile intermediate for the development of various fine chemicals and pharmaceutical agents. This document provides a detailed protocol for the synthesis of this compound via the Robinson annulation, a robust and widely utilized method for the formation of six-membered rings. The procedure involves the reaction of 3-methyl-2-butanone (isopropyl methyl ketone) with methyl vinyl ketone (MVK) in a base-catalyzed Michael addition, followed by an intramolecular aldol condensation.

This protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide with quantitative data, detailed experimental procedures, and a visual representation of the workflow to ensure reproducibility and a thorough understanding of the synthesis pathway.

Reaction Scheme

The overall reaction for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one is depicted below:

Figure 1: Overall reaction scheme for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

ParameterValue
Reactants
3-Methyl-2-butanone1.0 molar equivalent
Methyl Vinyl Ketone1.2 molar equivalents
Catalyst
Sodium Ethoxide0.1 molar equivalents
Solvent
Anhydrous Ethanol200 mL per mole of 3-methyl-2-butanone
Reaction Conditions
Temperature0°C to reflux
Reaction Time6 hours
Product
Yield75-85%
Purity (post-purification)>98%

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Materials:

  • 3-Methyl-2-butanone (reagent grade, ≥99%)

  • Methyl vinyl ketone (stabilized, ≥99%)

  • Sodium ethoxide (reagent grade, ≥95%)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried. The apparatus is then allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: The flask is charged with 3-methyl-2-butanone (0.5 mol, 43.07 g) and anhydrous ethanol (100 mL). The solution is cooled to 0°C in an ice bath with stirring. A solution of sodium ethoxide (0.05 mol, 3.40 g) in anhydrous ethanol (50 mL) is prepared and added slowly to the reaction mixture.

  • Michael Addition: Methyl vinyl ketone (0.6 mol, 42.05 g) is added dropwise to the cooled reaction mixture over a period of 1 hour, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours.

  • Aldol Condensation and Cyclization: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 3 hours to facilitate the intramolecular aldol condensation and dehydration.

  • Workup: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in diethyl ether (200 mL) and washed successively with 1 M hydrochloric acid (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield 3,4,4-trimethyl-2-cyclohexen-1-one as a colorless oil.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Assemble and flame-dry glassware B Charge flask with 3-methyl-2-butanone and ethanol A->B C Cool to 0°C B->C D Add sodium ethoxide solution C->D E Dropwise addition of methyl vinyl ketone at <5°C (Michael Addition) D->E F Stir at 0°C for 2 hours E->F G Warm to room temperature and reflux for 3 hours (Aldol Condensation & Cyclization) F->G H Remove ethanol via rotary evaporation G->H I Dissolve in diethyl ether H->I J Wash with HCl, NaHCO3, and brine I->J K Dry over MgSO4 and filter J->K L Purify by fractional distillation K->L M 3,4,4-trimethyl-2-cyclohexen-1-one L->M

Caption: Workflow for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Signaling Pathway of Robinson Annulation

The Robinson annulation proceeds through a well-defined reaction pathway involving a Michael addition followed by an intramolecular aldol condensation.

RobinsonAnnulation 3-Methyl-2-butanone 3-Methyl-2-butanone Enolate Enolate 3-Methyl-2-butanone->Enolate Base (NaOEt) Michael Adduct (1,5-Diketone) Michael Adduct (1,5-Diketone) Enolate->Michael Adduct (1,5-Diketone) Michael Addition Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Michael Adduct (1,5-Diketone) Intramolecular Aldol Adduct Intramolecular Aldol Adduct Michael Adduct (1,5-Diketone)->Intramolecular Aldol Adduct Intramolecular Aldol Addition 3,4,4-Trimethyl-2-cyclohexen-1-one 3,4,4-Trimethyl-2-cyclohexen-1-one Intramolecular Aldol Adduct->3,4,4-Trimethyl-2-cyclohexen-1-one Dehydration

Caption: Signaling pathway of the Robinson annulation synthesis.

Application Notes and Protocols for Reaction Mechanisms Involving 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected reaction mechanisms involving 2-Cyclohexen-1-one, 3,4,4-trimethyl-. Due to a scarcity of published data specifically for this compound, the following protocols and expected outcomes are based on established principles of organic chemistry and known reactions of structurally similar α,β-unsaturated ketones, such as the commercially significant isomer, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). The provided methodologies should be considered as starting points for experimental design and will likely require optimization.

Introduction

2-Cyclohexen-1-one, 3,4,4-trimethyl-, is an α,β-unsaturated ketone. Its reactivity is primarily dictated by the presence of two key electrophilic sites: the carbonyl carbon and the β-carbon of the enone system. This dual reactivity allows for a variety of important carbon-carbon bond-forming reactions, making it a potentially valuable building block in organic synthesis. The steric hindrance provided by the gem-dimethyl group at the 4-position and the methyl group at the 3-position can be expected to influence the stereochemical outcome and reaction rates of nucleophilic attacks.

Key Reaction Mechanisms

The primary reaction mechanisms anticipated for 2-Cyclohexen-1-one, 3,4,4-trimethyl- include:

  • Michael Addition (1,4-Conjugate Addition): The addition of a nucleophile to the β-carbon of the enone. This is a widely used method for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • Aldol Condensation: The reaction of an enolate (which can be formed from the ketone) with an electrophile, typically an aldehyde or another ketone. This can occur intramolecularly or intermolecularly.

  • Robinson Annulation: A powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.[2][3][4][5][6]

  • Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction between the α-position of the activated alkene and an electrophile, usually an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine.[7][8]

Michael Addition Reactions

The Michael addition, or 1,4-conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds.[1] A wide range of nucleophiles can be employed, leading to diverse molecular architectures.

Expected Outcomes and Data Presentation

The success of a Michael addition is typically evaluated by the chemical yield and, in the case of prochiral nucleophiles or substrates, the diastereoselectivity and enantioselectivity. The steric hindrance on the β-face of 2-Cyclohexen-1-one, 3,4,4-trimethyl- may favor the approach of nucleophiles from the less hindered face, potentially leading to good diastereoselectivity.

Table 1: Expected Data for Michael Addition Reactions

Nucleophile (Michael Donor)Catalyst/BaseSolventExpected Yield (%)Expected Diastereomeric Ratio (d.r.)Expected Enantiomeric Excess (ee, %)
NitromethaneChiral SquaramideToluene80-95>90:10>90
Diethyl malonateNaOEtEthanol75-90N/AN/A
ThiophenolEt3NCH2Cl2>90N/AN/A
Gilman Reagent (e.g., (CH3)2CuLi)N/ATHF>90>95:5N/A

Note: The data presented in this table are hypothetical and based on typical values for similar reactions. Actual results will require experimental validation.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Nitromethane

This protocol describes a general procedure for the enantioselective addition of nitromethane to 2-Cyclohexen-1-one, 3,4,4-trimethyl-, using a chiral organocatalyst.

Materials:

  • 2-Cyclohexen-1-one, 3,4,4-trimethyl-

  • Nitromethane

  • Chiral bifunctional squaramide catalyst (e.g., a quinine-derived squaramide)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral squaramide catalyst (0.01 mmol, 10 mol%).

  • Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.

  • Add 2-Cyclohexen-1-one, 3,4,4-trimethyl- (0.1 mmol, 1.0 equiv).

  • Add nitromethane (0.5 mmol, 5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Diagram: Michael Addition Workflow

Michael_Addition_Workflow reagents 1. Add catalyst to solvent 2. Add 2-Cyclohexen-1-one, 3,4,4-trimethyl- 3. Add nitromethane reaction Stir at room temperature Monitor by TLC reagents->reaction Initiate Reaction workup Concentrate Purify by chromatography reaction->workup Reaction Complete analysis NMR Spectroscopy Chiral HPLC workup->analysis Isolated Product

Caption: General workflow for the Michael addition reaction.

Aldol Condensation and Robinson Annulation

The Robinson annulation is a powerful tandem reaction that first involves a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[2][3][4][5][6] For 2-Cyclohexen-1-one, 3,4,4-trimethyl-, this would typically involve its reaction with a methyl vinyl ketone equivalent in the presence of a base.

Expected Outcomes and Data Presentation

The key product of a Robinson annulation is a new, fused six-membered ring containing an α,β-unsaturated ketone. The yield of this annulated product is the primary metric of success.

Table 2: Expected Data for Robinson Annulation

Michael DonorBaseSolventExpected Annulated Product Yield (%)
Methyl vinyl ketoneNaOEtEthanol60-80
Ethyl vinyl ketoneKOHMethanol55-75

Note: This data is hypothetical and based on typical values for Robinson annulation reactions.

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone

Materials:

  • 2-Cyclohexen-1-one, 3,4,4-trimethyl-

  • Methyl vinyl ketone (freshly distilled)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Standard glassware for reflux

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Cyclohexen-1-one, 3,4,4-trimethyl- (10 mmol) in anhydrous ethanol (50 mL).

  • Add a catalytic amount of sodium ethoxide (1 mmol, 0.1 equiv).

  • Slowly add methyl vinyl ketone (12 mmol, 1.2 equiv) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Neutralize the reaction with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography or distillation.

  • Characterize the annulated product by NMR and mass spectrometry.

Diagram: Robinson Annulation Mechanism

Robinson_Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation enolate Enolate Formation michael 1,4-Addition enolate->michael diketone 1,5-Diketone Intermediate michael->diketone int_enolate Intramolecular Enolate Formation diketone->int_enolate Base cyclization Cyclization int_enolate->cyclization dehydration Dehydration cyclization->dehydration product Annulated Product dehydration->product

Caption: The two stages of the Robinson annulation reaction.

Baylis-Hillman Reaction

The Baylis-Hillman reaction provides a route to functionalized allylic alcohols.[7][8] It involves the coupling of an activated alkene with an aldehyde, catalyzed by a nucleophile such as DABCO (1,4-diazabicyclo[2.2.2]octane).

Expected Outcomes and Data Presentation

The reaction rate of the Baylis-Hillman reaction can be slow, and yields can be variable. The primary product is a β-hydroxy-α-methylene ketone.

Table 3: Expected Data for Baylis-Hillman Reaction

AldehydeCatalystSolventExpected Yield (%)
BenzaldehydeDABCODMF40-60
4-NitrobenzaldehydePPh3THF50-70

Note: This data is hypothetical and based on typical values for Baylis-Hillman reactions.

Experimental Protocol: Baylis-Hillman Reaction with Benzaldehyde

Materials:

  • 2-Cyclohexen-1-one, 3,4,4-trimethyl-

  • Benzaldehyde

  • DABCO

  • Dimethylformamide (DMF)

  • Standard glassware

  • Magnetic stirrer

Procedure:

  • In a flask, combine 2-Cyclohexen-1-one, 3,4,4-trimethyl- (5 mmol), benzaldehyde (6 mmol, 1.2 equiv), and DABCO (0.5 mmol, 0.1 equiv) in DMF (10 mL).

  • Stir the mixture at room temperature. The reaction can be slow and may require several days. Monitor progress by TLC.

  • Once the reaction has reached sufficient conversion, quench with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Characterize the resulting allylic alcohol by NMR and IR spectroscopy.

Diagram: Baylis-Hillman Reaction Logical Flow

Baylis_Hillman_Flow start Start reactants Combine Enone, Aldehyde, and Catalyst start->reactants reaction Stir at Room Temperature reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Characterize Product purification->product

Caption: Logical flow of a Baylis-Hillman experiment.

Conclusion

While specific literature on the reaction mechanisms of 2-Cyclohexen-1-one, 3,4,4-trimethyl- is limited, its structural features as a sterically hindered α,β-unsaturated ketone suggest a rich and predictable reactivity. The protocols and expected outcomes detailed in these application notes for Michael additions, aldol condensations, Robinson annulations, and Baylis-Hillman reactions serve as a robust starting point for researchers. Experimental validation and optimization will be crucial to fully elucidate the synthetic potential of this compound. It is anticipated that the steric environment of the molecule will play a significant role in controlling the stereoselectivity of these transformations, offering opportunities for the synthesis of complex and stereochemically rich molecules.

References

purification of 2-Cyclohexen-1-one, 3,4,4-trimethyl- by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An effective method for purifying 2-Cyclohexen-1-one, 3,4,4-trimethyl-, a compound commonly known as α-isophorone, is through column chromatography. This technique is particularly useful in laboratory settings for separating the desired α-isomer from its β-isomer and other byproducts that may arise during synthesis.[1][2] The purification is typically achieved using a silica gel stationary phase and a non-polar mobile phase, with the addition of a slightly more polar solvent to facilitate elution.

Application Note

Introduction

2-Cyclohexen-1-one, 3,4,4-trimethyl-, an α,β-unsaturated cyclic ketone, is a valuable intermediate in the synthesis of various specialty chemicals.[1] Its purification is crucial to ensure the quality and reactivity of the final products. The primary impurities often encountered are the β-isomer (3,5,5-trimethyl-3-cyclohexen-1-one) and other condensation products from its synthesis, which involves the aldol condensation of acetone.[1][2] Column chromatography offers a reliable method for the removal of these closely related impurities.

Principle of Separation

The separation of 2-Cyclohexen-1-one, 3,4,4-trimethyl- from its impurities by column chromatography is based on the differential adsorption of the compounds to the stationary phase. The polarity of the α,β-unsaturated ketone allows for stronger interaction with the polar silica gel compared to less polar impurities. A carefully selected mobile phase then elutes the compounds at different rates, enabling their separation. The polarity of the eluent can be fine-tuned to achieve optimal separation.

Experimental Protocol

This protocol details the purification of 2-Cyclohexen-1-one, 3,4,4-trimethyl- using standard laboratory column chromatography techniques.

Materials and Reagents

  • Crude 2-Cyclohexen-1-one, 3,4,4-trimethyl-

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate stain or UV lamp for visualization

  • Glass wool or cotton

  • Sand (acid-washed)

Equipment

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Separatory funnel (for column loading)

  • Beakers and Erlenmeyer flasks

  • Round-bottom flasks

  • Rotary evaporator

  • TLC developing chamber

  • Capillary tubes for TLC spotting

  • Collection tubes or flasks

Procedure

  • Column Preparation (Slurry Packing Method)

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in n-hexane. For a 40 mm column, approximately 100 g of silica gel can be used.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • Continuously tap the column gently to ensure even packing and remove any air bubbles.

    • Add more slurry until the desired column height is reached (e.g., 20-25 cm).

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

    • Drain the solvent until its level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Preparation and Loading

    • Dissolve the crude 2-Cyclohexen-1-one, 3,4,4-trimethyl- (e.g., 1-2 g) in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, a "dry loading" method can be used by adsorbing the crude product onto a small amount of silica gel.

    • Carefully add the sample solution to the top of the column using a pipette or separatory funnel.

    • Open the stopcock and allow the sample to enter the silica gel bed.

    • Add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is loaded onto the silica.

  • Elution

    • Begin elution with a non-polar mobile phase, such as n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 98:2 v/v). A patent for a similar compound purification used hexane with 2% ethyl acetate.[3]

    • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of ethyl acetate if the separation is not satisfactory with a single solvent mixture (isocratic elution).

    • Maintain a constant flow of the eluent through the column. A flow rate of 5-10 mL/min is generally suitable.

  • Fraction Collection and Analysis

    • Collect the eluate in fractions of equal volume (e.g., 10-20 mL) in test tubes or flasks.

    • Monitor the separation using Thin Layer Chromatography (TLC).

    • Spot the collected fractions, the crude mixture, and a pure standard (if available) on a TLC plate.

    • Develop the TLC plate in a chamber with a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1 v/v).

    • Visualize the spots under a UV lamp or by staining with potassium permanganate.

    • Combine the fractions containing the pure desired product.

  • Product Isolation

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

    • Determine the yield and assess the purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes typical data from a column chromatography purification of 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

ParameterValue
Column Dimensions 40 mm (ID) x 300 mm (L)
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase n-Hexane:Ethyl Acetate (98:2 v/v)
Crude Sample Loaded 2.5 g
Initial Purity (GC) ~90% (containing β-isomer and other impurities)
Fraction Size 20 mL
Yield of Pure Product 2.1 g (84%)
Final Purity (GC) >98%
TLC Rf ~0.4 (in n-Hexane:Ethyl Acetate 9:1 v/v)

Experimental Workflow

The following diagram illustrates the workflow for the .

Purification_Workflow cluster_prep 1. Column Preparation cluster_sample 2. Sample Preparation prep Column Preparation slurry Prepare Silica Slurry pack Pack Column slurry->pack load Column Loading pack->load sample_prep Sample Preparation dissolve Dissolve Crude Product dissolve->load elution Elution load->elution collection Fraction Collection elution->collection analysis TLC Analysis collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for Column Chromatography Purification.

References

Application Notes and Protocols for the Characterization of 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3,4,4-trimethyl-2-cyclohexen-1-one (CAS No. 17299-41-1; Molecular Formula: C₉H₁₄O; Molecular Weight: 138.21 g/mol ). Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are presented to facilitate the identification, quantification, and structural elucidation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 3,4,4-trimethyl-2-cyclohexen-1-one, GC-MS allows for its separation from complex mixtures and provides a characteristic mass spectrum for unambiguous identification.

Quantitative Data Summary
ParameterValue
Retention Time (t_R_) Approximately 10-15 minutes (under typical GC conditions)
Molecular Ion (M⁺) m/z 138
Key Fragment Ions m/z 123, 95, 82, 67

Note: Retention time is highly dependent on the specific GC column and temperature program.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400.

Experimental Workflow

GCMS_Workflow Sample Sample Preparation (Dilution in appropriate solvent) GC_Injection GC Injection Sample->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum & Retention Time) Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 3,4,4-trimethyl-2-cyclohexen-1-one.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For 3,4,4-trimethyl-2-cyclohexen-1-one, a reverse-phase HPLC method is suitable.

Quantitative Data Summary
ParameterValue
Retention Time (t_R_) Dependent on specific column and mobile phase composition
UV Detection Wavelength (λ_max_) Approximately 230-240 nm

Note: The UV maximum is estimated based on the α,β-unsaturated ketone chromophore.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm.

Experimental Workflow

HPLC_Workflow Sample Sample Preparation (Dissolve in mobile phase) HPLC_Injection HPLC Injection Sample->HPLC_Injection RP_Separation Reverse-Phase Separation (C18 column) HPLC_Injection->RP_Separation UV_Detection UV Detection (235 nm) RP_Separation->UV_Detection Data_Analysis Data Analysis (Chromatogram & Peak Area) UV_Detection->Data_Analysis NMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in CDCl3 Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer H1_Acquisition 1H NMR Acquisition Transfer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Transfer->C13_Acquisition Process_H1 Process 1H Spectrum H1_Acquisition->Process_H1 Process_C13 Process 13C Spectrum C13_Acquisition->Process_C13 Structure_Elucidation Structure Elucidation Process_H1->Structure_Elucidation Process_C13->Structure_Elucidation IR_Workflow Background Collect Background Spectrum (Clean ATR Crystal) Sample_Placement Place Sample on ATR Crystal Background->Sample_Placement Spectrum_Acquisition Acquire IR Spectrum Sample_Placement->Spectrum_Acquisition Data_Analysis Analyze Spectrum (Identify Functional Groups) Spectrum_Acquisition->Data_Analysis

The Pivotal Role of 3,4,4-Trimethyl-2-cyclohexen-1-one in the Synthesis of High-Impact Aroma Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction: 3,4,4-Trimethyl-2-cyclohexen-1-one is a key intermediate in the synthesis of a variety of fragrance and flavor compounds. Its unique chemical structure serves as a versatile scaffold for the construction of complex molecules with desirable olfactory and gustatory properties. This document provides a comprehensive overview of the applications of 3,4,4-trimethyl-2-cyclohexen-1-one, with a particular focus on the synthesis of damascones and damascenones, which are highly valued for their complex fruity, floral, and rosy notes. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in the fields of organic synthesis, fragrance chemistry, and food science.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3,4,4-trimethyl-2-cyclohexen-1-one is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 17299-41-1[1]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Not available[1]
Density Not available[1]

Synthesis of β-Damascone and β-Damascenone

The most significant application of 3,4,4-trimethyl-2-cyclohexen-1-one and its isomers is as a precursor to β-damascone and β-damascenone, potent aroma chemicals with characteristic rose, plum, and blackcurrant notes.[2][3] The synthetic strategy typically involves an aldol condensation reaction with acetaldehyde, followed by dehydration.

Signaling Pathway for β-Damascone Synthesis

beta_damascone_synthesis 3,4,4-Trimethyl-2-cyclohexen-1-one 3,4,4-Trimethyl-2-cyclohexen-1-one Aldol Addition Product Aldol Addition Product 3,4,4-Trimethyl-2-cyclohexen-1-one->Aldol Addition Product Base Catalyst Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Addition Product β-Damascone β-Damascone Aldol Addition Product->β-Damascone Dehydration (Acid Catalyst)

Caption: Synthesis of β-Damascone.

Experimental Protocols

Protocol 1: Synthesis of β-Damascone via Aldol Condensation

This protocol is adapted from established methods for the synthesis of damascones from trimethyl-cyclohexenone derivatives.[4][5][6]

Materials:

  • 2,6,6-Trimethylcyclohex-2-en-1-one (or 3,4,4-trimethyl-2-cyclohexen-1-one)

  • Acetaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 3Å molecular sieves

Procedure:

  • Aldol Addition:

    • To a solution of 2,6,6-trimethylcyclohex-2-en-1-one (1.0 eq) in ethanol at 0°C, add a solution of potassium hydroxide (1.5 eq) in water dropwise.

    • Slowly add a solution of acetaldehyde (2.0 eq) in ethanol to the reaction mixture at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude aldol addition product.

  • Dehydration to β-Damascone:

    • To a solution of the crude aldol addition product (1.0 eq) in toluene, add p-toluenesulfonic acid (0.15 eq) and 3Å molecular sieves.

    • Reflux the mixture using a Dean-Stark apparatus for 3 hours to remove water.

    • Cool the reaction mixture to room temperature and filter to remove the molecular sieves.

    • Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (petroleum ether/diethyl ether = 95:5) to afford β-damascone.[4]

Workflow for β-Damascone Synthesis

experimental_workflow cluster_aldol Aldol Addition cluster_dehydration Dehydration a1 Dissolve Trimethyl-cyclohexenone in Ethanol a2 Add KOH solution a1->a2 a3 Add Acetaldehyde solution at 0°C a2->a3 a4 Stir and warm to RT a3->a4 a5 Quench with Water a4->a5 a6 Extract with Diethyl Ether a5->a6 a7 Dry and Concentrate a6->a7 d1 Dissolve Aldol Product in Toluene a7->d1 Crude Aldol Product d2 Add p-TsOH and Molecular Sieves d1->d2 d3 Reflux with Dean-Stark d2->d3 d4 Work-up (Wash and Dry) d3->d4 d5 Purify by Chromatography d4->d5 Pure β-Damascone Pure β-Damascone d5->Pure β-Damascone Final Product

References

experimental procedures for reactions with 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for reactions involving 2-Cyclohexen-1-one, 3,4,4-trimethyl-. The protocols are based on established organic chemistry principles and are intended to serve as a guide for the synthesis and modification of this and structurally related compounds.

Compound Data Summary

The following table summarizes key data for 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

PropertyValue
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
CAS Number 17299-41-1

Synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-

A common and effective method for the synthesis of substituted cyclohexenones is the Robinson annulation. This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[2][3][4][5][6]

Experimental Protocol: Robinson Annulation

This protocol describes a general procedure for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl- from 3-methyl-2-butanone and methyl vinyl ketone.

Materials:

  • 3-Methyl-2-butanone

  • Methyl vinyl ketone

  • Sodium ethoxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether

  • Magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-butanone (1.0 eq) in ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Expected Outcome: The Robinson annulation is a powerful tool for the formation of six-membered rings and is expected to provide the desired product in moderate to good yield.

Reactions of 2-Cyclohexen-1-one, 3,4,4-trimethyl-

As an α,β-unsaturated ketone, 2-Cyclohexen-1-one, 3,4,4-trimethyl- can undergo a variety of reactions, including Michael additions and Wittig reactions.

Experimental Protocol: Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8][9][10] This protocol outlines a general procedure for the Michael addition of a generic nucleophile to 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Materials:

  • 2-Cyclohexen-1-one, 3,4,4-trimethyl-

  • Nucleophile (e.g., diethyl malonate)

  • Sodium ethoxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Ammonium chloride solution (for workup)

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the nucleophile (e.g., diethyl malonate, 1.0 eq) in ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.0 eq) to generate the enolate.

  • To this solution, add 2-Cyclohexen-1-one, 3,4,4-trimethyl- (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by column chromatography.

Experimental Protocol: Wittig Reaction

The Wittig reaction is a method used to convert a ketone or aldehyde to an alkene using a phosphorus ylide.[11][12][13][14][15] This protocol provides a general procedure for the olefination of the carbonyl group in 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium)

  • Anhydrous THF

  • 2-Cyclohexen-1-one, 3,4,4-trimethyl-

  • Schlenk flask

  • Syringes

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.0 eq) dropwise via syringe. This will generate the colored ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of 2-Cyclohexen-1-one, 3,4,4-trimethyl- (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Visualizations

Synthesis Workflow

Synthesis_Workflow 3-Methyl-2-butanone 3-Methyl-2-butanone Michael_Addition Michael Addition 3-Methyl-2-butanone->Michael_Addition Methyl vinyl ketone Methyl vinyl ketone Methyl vinyl ketone->Michael_Addition Intermediate_Diketone 1,5-Diketone Intermediate Michael_Addition->Intermediate_Diketone Aldol_Condensation Intramolecular Aldol Condensation Intermediate_Diketone->Aldol_Condensation Final_Product 2-Cyclohexen-1-one, 3,4,4-trimethyl- Aldol_Condensation->Final_Product

Caption: Robinson annulation workflow for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Reaction Pathways

Reaction_Pathways Start 2-Cyclohexen-1-one, 3,4,4-trimethyl- Michael Michael Addition (1,4-Addition) Start->Michael + Nucleophile Wittig Wittig Reaction (Carbonyl Olefination) Start->Wittig + Phosphorus Ylide Michael_Product 3-Substituted Cyclohexanone Derivative Michael->Michael_Product Wittig_Product 1-Methylene-2-cyclohexene Derivative Wittig->Wittig_Product

Caption: Key reaction pathways for 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3,4,4-trimethyl-2-cyclohexen-1-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,4,4-trimethyl-2-cyclohexen-1-one?

A1: The most prevalent and well-established method for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one is the Robinson annulation.[1][2] This reaction involves the Michael addition of an enolate from a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[2][3]

Q2: What are the typical starting materials for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one via Robinson annulation?

A2: The synthesis typically utilizes 3-pentanone as the ketone component and methyl vinyl ketone (MVK) as the α,β-unsaturated ketone. The enolate of 3-pentanone acts as the Michael donor, and MVK serves as the Michael acceptor.

Q3: What are the key steps in the Robinson annulation for this synthesis?

A3: The reaction proceeds through three main stages:

  • Enolate Formation: A base is used to deprotonate the α-carbon of 3-pentanone, forming a nucleophilic enolate.

  • Michael Addition: The enolate attacks the β-carbon of methyl vinyl ketone in a conjugate addition.

  • Aldol Condensation and Dehydration: The resulting 1,5-diketone undergoes an intramolecular aldol condensation, followed by dehydration to yield the final α,β-unsaturated cyclic ketone product.[3][4]

Q4: Can the reaction be performed in a single step ("one-pot")?

A4: Yes, the Robinson annulation can be carried out as a one-pot reaction. However, for improved yields, a two-step process where the Michael adduct is isolated before proceeding with the aldol condensation is often recommended.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Enolate Formation: The base may be too weak or the reaction temperature too low. 2. Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of a base.[5] 3. Reaction Stalled at Michael Adduct: The conditions for the intramolecular aldol condensation may not be optimal.1. Optimize Base and Temperature: Use a stronger base (e.g., sodium ethoxide, LDA) and consider adjusting the temperature. See Table 1 for a comparison of different bases. 2. Control MVK Addition: Add MVK slowly to the reaction mixture at a low temperature to minimize polymerization. Using a precursor that generates MVK in situ can also be effective. 3. Promote Cyclization: After the Michael addition is complete, you may need to increase the temperature or add a stronger base to facilitate the aldol condensation and dehydration steps.
Formation of Multiple Side Products 1. Self-Condensation of 3-Pentanone: The enolate of 3-pentanone can react with another molecule of 3-pentanone. 2. Formation of Isomeric Products: Deprotonation can occur at different α-carbons of the intermediate diketone, leading to different cyclization products. 3. Incomplete Dehydration: The β-hydroxy ketone intermediate may not fully dehydrate to the final enone.1. Control Reactant Stoichiometry: Use a slight excess of the Michael acceptor (MVK) to favor the desired reaction pathway. 2. Thermodynamic vs. Kinetic Control: The choice of base and temperature can influence the regioselectivity of the cyclization. Using a weaker base and lower temperatures may favor the desired product. 3. Ensure Complete Dehydration: Increase the reaction time or temperature during the final step. The addition of a catalytic amount of acid can also promote dehydration.
Difficulty in Product Purification 1. Presence of Oily Byproducts: Polymerized MVK and other side products can make purification challenging. 2. Similar Polarity of Product and Impurities: The desired product and some side products may have similar polarities, making separation by column chromatography difficult.1. Work-up Procedure: A thorough aqueous work-up can help remove some of the more polar impurities. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point. Distillation under reduced pressure can also be an effective purification method.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of 3,4,4-trimethyl-2-cyclohexen-1-one

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Sodium HydroxideEthanol252435
2Sodium EthoxideEthanol251855
3Potassium tert-Butoxidetert-Butanol501270
4Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 25865
5Pyrrolidine (catalytic)Methanol652460

Note: The data presented in this table are representative examples based on typical outcomes for Robinson annulation reactions and are intended for comparative purposes.

Experimental Protocols

Key Experiment: Synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one via Robinson Annulation

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3-Pentanone

  • Methyl Vinyl Ketone (MVK)

  • Sodium Ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add 3-pentanone (1.2 eq) dropwise to the cooled solution over 15 minutes. Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.

  • Michael Addition: Add methyl vinyl ketone (1.0 eq) dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Aldol Condensation & Dehydration: Heat the reaction mixture to reflux for 4 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid. Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3,4,4-trimethyl-2-cyclohexen-1-one.

Visualizations

experimental_workflow start Start enolate_formation Enolate Formation (3-Pentanone + Base) start->enolate_formation michael_addition Michael Addition (+ Methyl Vinyl Ketone) enolate_formation->michael_addition aldol_condensation Aldol Condensation & Dehydration michael_addition->aldol_condensation workup Aqueous Work-up aldol_condensation->workup purification Purification (Column Chromatography) workup->purification product 3,4,4-trimethyl-2- cyclohexen-1-one purification->product

Caption: Experimental workflow for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

troubleshooting_guide start Low Yield? check_enolate Check Enolate Formation (Base/Temp) start->check_enolate Yes side_products Side Products? start->side_products No check_mvk Check MVK Polymerization (Slow Addition/Low Temp) check_enolate->check_mvk check_cyclization Promote Cyclization (Heat/Stronger Base) check_mvk->check_cyclization optimize_stoichiometry Optimize Stoichiometry side_products->optimize_stoichiometry Yes thermo_vs_kinetic Adjust Temp/Base for Selectivity optimize_stoichiometry->thermo_vs_kinetic ensure_dehydration Increase Time/Temp for Dehydration thermo_vs_kinetic->ensure_dehydration

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Purification of 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4,4-trimethyl-2-cyclohexen-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 3,4,4-trimethyl-2-cyclohexen-1-one.

Question: My final product purity is low after distillation. What are the potential causes and solutions?

Answer:

Low purity after distillation can be attributed to several factors, primarily the presence of closely boiling impurities. For 3,4,4-trimethyl-2-cyclohexen-1-one, common impurities may include constitutional isomers formed during synthesis, such as 3,5,5-trimethyl-2-cyclohexen-1-one (α-isophorone) and 3,5,5-trimethyl-3-cyclohexen-1-one (β-isophorone), as well as unreacted starting materials or other byproducts like phorone.

Troubleshooting Steps:

  • Improve Fractional Distillation Efficiency:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.[1][2] This enhances the separation of components with close boiling points.

    • Optimize Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.[1][3] A rate of approximately 1-2 drops per second for the distillate is often recommended.

    • Ensure Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[4]

    • Maintain Steady Heating: Use a heating mantle with a stirrer or a temperature-controlled oil bath to ensure smooth and even boiling.

  • Consider Vacuum Distillation: If the compound is sensitive to high temperatures or if impurities have very close boiling points, vacuum distillation can be employed to lower the boiling points and improve separation.

  • Pre-distillation Treatment:

    • Consider a pre-treatment step with an adsorbent like fuller's earth to remove colored impurities and potentially some polar byproducts.

Question: I am observing peak tailing or fronting in my Gas Chromatography (GC) analysis of the purified product. What could be the issue?

Answer:

Peak tailing or fronting in GC analysis can indicate several problems related to the column, sample, or instrument parameters.

Potential Causes and Solutions:

Problem Possible Cause Solution
Peak Tailing Active sites on the column interacting with the analyte.Use a deactivated column or a column with a different stationary phase. Condition the column properly before use.
Column contamination.Bake out the column at a high temperature or trim the first few centimeters of the column.
Sample overload.Inject a smaller sample volume or a more dilute sample.
Peak Fronting Sample overload.Dilute the sample or inject a smaller volume.
Inefficient sample vaporization.Optimize the injector temperature.

Question: How can I effectively separate 3,4,4-trimethyl-2-cyclohexen-1-one from its isomers?

Answer:

Separating constitutional isomers like 3,4,4-trimethyl-2-cyclohexen-1-one from its isomers (e.g., isophorone) can be challenging due to their similar physical properties. A combination of techniques is often most effective.

  • Fractional Distillation: As a primary purification step, high-efficiency fractional distillation can enrich the desired isomer. However, complete separation may be difficult if the boiling points are very close.

  • Preparative Chromatography:

    • Preparative Gas Chromatography (Prep-GC): This is a powerful technique for separating volatile isomers with high purity.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique can be highly effective for isomer separation. Optimization of the stationary phase (e.g., silica, C18) and mobile phase is critical. Normal-phase chromatography on silica gel can be effective for separating isomers with different polarities.

Question: My yield is significantly low after the purification process. What are the common causes of product loss?

Answer:

Low yield can result from losses at various stages of the purification process.

Potential Areas of Loss and Mitigation Strategies:

  • Distillation:

    • Hold-up Volume: The distillation apparatus, especially packed columns, retains some amount of liquid. Minimize the size of the apparatus if working with small quantities.

    • Decomposition: If the compound is thermally labile, it may decompose at its boiling point. Use vacuum distillation to reduce the required temperature.

    • Incomplete Transfer: Ensure complete transfer of the crude product to the distillation flask.

  • Chromatography:

    • Irreversible Adsorption: The compound may bind too strongly to the stationary phase. Choose a less retentive stationary phase or a stronger mobile phase.

    • Co-elution: The desired product may elute with impurities, leading to loss during fraction cutting. Optimize the separation to achieve baseline resolution.

  • Work-up Steps:

    • Extractions: Inefficient extraction can leave the product in the aqueous phase. Perform multiple extractions and check the pH of the aqueous layer.

    • Transfers: Multiple transfer steps can lead to cumulative losses. Minimize the number of transfers and rinse glassware with a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of 3,4,4-trimethyl-2-cyclohexen-1-one?

Q2: What are the common analytical techniques to assess the purity of 3,4,4-trimethyl-2-cyclohexen-1-one?

A2: The purity of 3,4,4-trimethyl-2-cyclohexen-1-one can be effectively determined using the following techniques:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): With a UV detector, as the α,β-unsaturated ketone moiety is chromophoric.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct NMR signals.

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic α,β-unsaturated ketone functional group.

Q3: Can I use crystallization to purify 3,4,4-trimethyl-2-cyclohexen-1-one?

A3: 3,4,4-trimethyl-2-cyclohexen-1-one is a liquid at room temperature, so direct crystallization would require very low temperatures. While fractional crystallization is a technique used for purifying liquids by carefully cooling and separating the crystallized solid from the remaining liquid, it may be challenging for this compound. Distillation and chromatography are generally more practical purification methods.

Q4: Are there any specific safety precautions I should take when handling 3,4,4-trimethyl-2-cyclohexen-1-one?

A4: Yes, as with any chemical, appropriate safety measures are necessary. Based on the data for the related compound isophorone, you should:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol provides a general procedure for the purification of 3,4,4-trimethyl-2-cyclohexen-1-one from a crude reaction mixture containing isomeric impurities.

Materials:

  • Crude 3,4,4-trimethyl-2-cyclohexen-1-one

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer or oil bath

  • Boiling chips or magnetic stir bar

  • Vacuum source (if performing vacuum distillation)

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

    • Place the crude 3,4,4-trimethyl-2-cyclohexen-1-one and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[4]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. The column should show a gradual temperature increase.

    • Collect any low-boiling foreshot in a separate receiving flask until the temperature stabilizes at the boiling point of the desired product.

    • Once the temperature is stable, switch to a clean, pre-weighed receiving flask to collect the main fraction. Record the stable temperature as the boiling point.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating that the main product has distilled over.

    • Collect any higher-boiling fractions in a separate flask.

  • Analysis:

    • Analyze the collected main fraction for purity using GC-MS or NMR.

Quantitative Data Summary (Hypothetical Example):

FractionBoiling Range (°C at atm pressure)Mass (g)Purity by GC (%)
Foreshot190-2105.275
Main Fraction 210-215 45.8 98.5
High-Boiling Residue>2158.5-

Mandatory Visualization

Troubleshooting_Purification Troubleshooting Workflow for Purification of 3,4,4-trimethyl-2-cyclohexen-1-one cluster_troubleshooting Troubleshooting Options start Crude Product purification_method Select Purification Method (e.g., Fractional Distillation) start->purification_method analyze_purity Analyze Purity (GC-MS, NMR) purification_method->analyze_purity pure_product Pure Product (>98%) analyze_purity->pure_product Yes troubleshoot Purity < 98% analyze_purity->troubleshoot No option1 Optimize Distillation: - Increase column efficiency - Adjust heating rate - Improve insulation troubleshoot->option1 option2 Consider Alternative Method: - Preparative GC - Preparative HPLC troubleshoot->option2 option3 Pre-Purification Step: - Adsorbent treatment troubleshoot->option3 option1->purification_method Re-purify option2->purification_method Re-purify option3->purification_method Re-purify

References

stability of 2-Cyclohexen-1-one, 3,4,4-trimethyl- under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Cyclohexen-1-one, 3,4,4-trimethyl-. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general storage recommendations for 2-Cyclohexen-1-one, 3,4,4-trimethyl-?

A1: Proper storage is crucial to maintain the integrity of 2-Cyclohexen-1-one, 3,4,4-trimethyl-. It is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and light, as the compound is known to be light and moisture sensitive. For long-term storage, a cool and dry place is advised.[2] It is also prudent to keep it away from sources of ignition and incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[3][4]

Q2: I am observing unexpected peaks in my chromatogram after storing a solution of 2-Cyclohexen-1-one, 3,4,4-trimethyl- at room temperature. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates degradation of the compound. 2-Cyclohexen-1-one, 3,4,4-trimethyl-, being an α,β-unsaturated ketone, can be susceptible to degradation under various conditions. Room temperature storage, especially in solution and with exposure to light, can accelerate this process. It is advisable to prepare solutions fresh and store them protected from light, preferably at a lower temperature, to minimize degradation.

Troubleshooting Steps:

  • Verify Peak Identity: Use a reference standard to confirm the retention time of the parent compound.

  • Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored solution with that of a freshly prepared one to confirm the presence of new peaks.

  • Control for Light Exposure: Prepare a new solution and store it in an amber vial or wrapped in aluminum foil to assess the impact of light.

  • Control for Temperature: Store a freshly prepared solution at a recommended lower temperature (e.g., 2-8 °C) and compare it with the one stored at room temperature.

Q3: What are the expected degradation pathways for 2-Cyclohexen-1-one, 3,4,4-trimethyl- under different stress conditions?

A3: While specific degradation pathways for 2-Cyclohexen-1-one, 3,4,4-trimethyl- are not extensively documented in publicly available literature, general knowledge of α,β-unsaturated ketones suggests several potential degradation routes under forced degradation conditions:

  • Hydrolysis (Acidic/Basic): The ketone functional group is generally stable to hydrolysis. However, extreme pH conditions could potentially lead to rearrangements or other reactions. For instance, acid catalysis can promote addition reactions across the double bond.

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the C=C bond to form smaller carbonyl compounds. Peroxides are often the primary products of autoxidation.

  • Photodegradation: Exposure to UV light can induce photochemical reactions in α,β-unsaturated ketones, such as [2+2] cycloadditions or isomerization.[5]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, though the specific products would depend on the temperature and atmosphere.

Below is a diagram illustrating a generalized workflow for investigating these potential degradation pathways.

General Workflow for Forced Degradation Studies cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Characterization Characterization of Degradants HPLC->Characterization Pathway Elucidation of Degradation Pathways Characterization->Pathway Method Development of Stability-Indicating Method Pathway->Method Compound 2-Cyclohexen-1-one, 3,4,4-trimethyl- Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for Forced Degradation Studies.

Q4: How can I design a robust experiment to evaluate the photostability of 2-Cyclohexen-1-one, 3,4,4-trimethyl-?

A4: A robust photostability study should follow established guidelines, such as those from the International Council for Harmonisation (ICH) Q1B.[5][6] The experiment should include both the solid material and a solution of the compound.

Key Experimental Considerations:

  • Light Source: Use a light source that mimics both visible and UVA regions, or separate sources for each.[7]

  • Exposure Levels: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[5]

  • Dark Control: A crucial part of the experiment is to include a "dark control" sample, which is wrapped in aluminum foil to protect it from light but kept under the same temperature and humidity conditions as the exposed sample.[5] This helps to differentiate between degradation caused by light and that caused by thermal stress.

  • Sample Presentation: Expose the solid sample in a thin, uniform layer to ensure consistent light exposure. Solutions should be in a chemically inert, transparent container.

  • Analysis: After exposure, analyze both the exposed and dark control samples using a validated stability-indicating analytical method, typically HPLC-UV or HPLC-MS.

Q5: My thermal stability results are inconsistent. What are some common pitfalls in thermal stability testing?

A5: Inconsistent thermal stability results can arise from several factors. Ensuring precise control over the experimental parameters is key.

Common Pitfalls and Solutions:

  • Inconsistent Heating Rate: The rate at which the temperature is increased can affect the observed decomposition temperature. Use a calibrated instrument and a consistent, slow heating rate for all experiments.

  • Sample Heterogeneity: Ensure the sample is homogenous. For solid samples, a consistent particle size can be important.

  • Atmosphere Control: The presence or absence of oxygen can significantly alter degradation pathways. Conduct experiments under a controlled atmosphere (e.g., nitrogen for inert conditions, or air/oxygen for oxidative degradation).

  • Sample Size: A large sample size can lead to temperature gradients within the sample. Use a small, consistent sample mass for each analysis.

  • Crucible Type: The material of the sample pan (e.g., aluminum, ceramic) can sometimes have catalytic effects. Use an inert sample pan and be consistent across all experiments.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative stability data for 2-Cyclohexen-1-one, 3,4,4-trimethyl-. Researchers are encouraged to perform their own stability studies to generate data relevant to their specific formulations and storage conditions. The following tables provide a template for how such data could be structured.

Table 1: Hypothetical pH Stability Data for 2-Cyclohexen-1-one, 3,4,4-trimethyl- in Aqueous Solution at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.010099.50.5
5.010099.80.2
7.010099.10.9
9.010097.52.5
11.010092.37.7

Table 2: Hypothetical Thermal Stability Data for Solid 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Temperature (°C)Time (days)% AssayAppearance
403099.6No change
603098.2Slight yellowing
803095.1Yellowing, slight odor

Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments that can be adapted for 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Protocol 1: Photostability Testing

Objective: To assess the stability of 2-Cyclohexen-1-one, 3,4,4-trimethyl- under exposure to light.

Materials:

  • 2-Cyclohexen-1-one, 3,4,4-trimethyl- (solid and in a suitable solvent, e.g., acetonitrile)

  • Photostability chamber with controlled light (Vis and UVA) and temperature

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • Validated HPLC-UV or HPLC-MS method

Procedure:

  • Sample Preparation:

    • Solid Sample: Place a thin, even layer of the solid compound in a transparent container. Prepare a corresponding dark control by wrapping an identical container in aluminum foil.

    • Solution Sample: Prepare a solution of known concentration in a transparent vial. Prepare a corresponding dark control by wrapping an identical vial in aluminum foil.

  • Exposure: Place all samples in the photostability chamber. Expose them to a total of not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation. Monitor the temperature to ensure it remains constant.

  • Analysis: At the end of the exposure period, retrieve all samples. Analyze the content of the exposed and dark control samples by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed samples with those of the dark controls. Any new peaks in the exposed sample that are not present in the dark control are considered photodegradation products. Calculate the percentage of degradation.

Protocol 2: Thermal Stability Testing (Forced Degradation)

Objective: To evaluate the stability of 2-Cyclohexen-1-one, 3,4,4-trimethyl- at elevated temperatures.

Materials:

  • 2-Cyclohexen-1-one, 3,4,4-trimethyl- (solid)

  • Temperature-controlled oven

  • Glass vials with inert caps

  • Validated HPLC-UV or HPLC-MS method

Procedure:

  • Sample Preparation: Weigh a known amount of the solid compound into several vials.

  • Exposure: Place the vials in an oven set to the desired temperature (e.g., 60°C, 80°C). Include a control sample stored at the recommended long-term storage temperature.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 7, 14, and 30 days).

  • Analysis: At each time point, allow the sample to cool to room temperature. Prepare a solution of known concentration and analyze by a validated stability-indicating HPLC method.

  • Evaluation: Determine the percentage of the parent compound remaining at each time point compared to the initial concentration. Identify any significant degradation products that form.

Diagrams

Decision Logic for Stability Troubleshooting Start Unexpected Peak Observed in Chromatogram Check_Standard Analyze Freshly Prepared Standard Start->Check_Standard Peak_Confirmed Peak is a Degradant Check_Standard->Peak_Confirmed New Peak Present Peak_Not_Degradant Peak is an Artifact or Impurity Check_Standard->Peak_Not_Degradant New Peak Absent Identify_Degradant Proceed with Degradant Identification Peak_Confirmed->Identify_Degradant Investigate_Source Investigate Source of Impurity (e.g., solvent, starting material) Peak_Not_Degradant->Investigate_Source

Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.

References

Technical Support Center: Synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one, commonly known as isophorone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities observed in the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one?

A1: The synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one via the self-condensation of acetone is prone to the formation of several byproducts. The most frequently encountered impurities include:

  • Diacetone alcohol: An intermediate in the reaction that may remain if the dehydration step is incomplete.

  • Mesityl oxide: A key intermediate formed from the dehydration of diacetone alcohol. Incomplete reaction progression can lead to its presence in the final product.[1][2]

  • Phorone: Formed from the condensation of three acetone molecules, it is a common byproduct.

  • Mesitylene: An aromatic byproduct that can be formed under certain reaction conditions.[1]

  • Higher condensation products (Xylitones and Isoxylitones): These are over-condensation products resulting from the reaction of isophorone with additional acetone molecules.[1]

  • Beta-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one): An isomer of the desired product where the double bond is not conjugated with the ketone.[1][3] An equilibrium exists between the alpha and beta isomers.[1]

Q2: My reaction yield is low, and I have a significant amount of mesityl oxide. How can I improve the conversion to the desired product?

A2: The presence of a high concentration of mesityl oxide indicates that the reaction has not proceeded to completion. To drive the reaction towards the formation of 3,4,4-trimethyl-2-cyclohexen-1-one, consider the following adjustments:

  • Increase Reaction Temperature: Higher temperatures generally favor the further reaction of mesityl oxide with acetone.[4]

  • Optimize Catalyst Concentration: The concentration of the base catalyst (e.g., KOH or NaOH) is critical. Too low a concentration may result in slow reaction rates, while excessively high concentrations can promote the formation of higher condensation products.[4]

  • Increase Reaction Time: Allowing the reaction to proceed for a longer duration can facilitate the conversion of intermediates like mesityl oxide.

  • Ensure Efficient Water Removal: The condensation reactions produce water. Efficient removal of water can help drive the equilibrium towards the formation of the desired product.

Q3: I am observing a significant peak corresponding to beta-isophorone in my analytical results. What causes its formation and how can I minimize it?

A3: Beta-isophorone is a common isomeric impurity.[1][3] Its formation is influenced by the reaction conditions and the catalyst used.

  • Base-Catalyzed Isomerization: The presence of a base catalyst can promote the isomerization of the thermodynamically more stable alpha-isophorone to the beta-isomer.

  • Minimization Strategies: While an equilibrium exists between the two isomers, careful control of reaction time and temperature can help to minimize the formation of the beta-isomer. Purification via fractional distillation is typically employed to separate the isomers.[1]

Q4: My final product is contaminated with high-boiling point impurities. What are these and how can they be removed?

A4: High-boiling point impurities are often higher condensation products such as xylitones and isoxylitones, which are formed from the reaction of isophorone with acetone.[1]

  • Formation: These impurities are favored by prolonged reaction times and higher temperatures.

  • Removal: Purification is typically achieved through fractional distillation under reduced pressure.[1] In some industrial processes, these high-boiling fractions can be subjected to hydrolysis to regenerate acetone and isophorone, which can then be recycled.[1]

Data Presentation: Influence of Reaction Conditions on Impurity Formation

The following table summarizes the qualitative and quantitative impact of key reaction parameters on the formation of common impurities in the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one. Precise quantitative data is often proprietary or highly dependent on the specific experimental setup.

Reaction ParameterEffect on Impurity Profile
Temperature Low Temperature (<150°C): Favors the formation of diacetone alcohol and mesityl oxide. Overall conversion is low. Moderate Temperature (150-250°C): Generally optimal for isophorone formation.[4] High Temperature (>250°C): Can increase the formation of higher condensation products (xylitones, isoxylitones) and mesitylene.[4]
Catalyst Type KOH vs. NaOH: Both are effective. Some studies suggest KOH can lead to slightly higher yields of isophorone compared to NaOH under similar conditions.[5]
Catalyst Conc. Low Concentration: Results in slow reaction rates and incomplete conversion, leaving higher amounts of mesityl oxide. High Concentration: Can lead to an increase in the formation of higher condensation products and other side reactions.[4]
Reaction Time Short Reaction Time: Incomplete reaction with significant amounts of diacetone alcohol and mesityl oxide remaining. Optimal Reaction Time: Maximizes the yield of isophorone. Prolonged Reaction Time: Increases the likelihood of forming higher condensation products.
Water Content High Water Content: Can inhibit the dehydration steps and may lead to lower overall yields.

Experimental Protocols

Key Experiment: Laboratory-Scale Synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one

This protocol is a generalized procedure based on the principles of acetone self-condensation. Researchers should optimize the parameters for their specific laboratory setup.

Materials:

  • Acetone (reagent grade)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric acid (HCl) for neutralization

  • Sodium chloride (for brine)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, a condenser, and a temperature controller, charge the acetone.

  • Catalyst Addition: Prepare an aqueous solution of the base catalyst (e.g., 10-20% w/w KOH or NaOH). Add the catalyst solution to the acetone. The catalyst concentration in the reaction mixture is a critical parameter to optimize, typically in the range of 0.5-5% by weight relative to acetone.

  • Reaction: Heat the mixture with vigorous stirring to the desired reaction temperature (e.g., 180-220°C). The pressure in the reactor will increase due to the vapor pressure of acetone and water at this temperature. Maintain the reaction for a set period (e.g., 2-6 hours), monitoring the progress by taking small aliquots for analysis (e.g., by GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and add an organic solvent for extraction.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the bulk of the organic solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to separate the desired 3,4,4-trimethyl-2-cyclohexen-1-one from lower-boiling intermediates and higher-boiling byproducts.

Key Experiment: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of ketones (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or acetone).

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use a suitable temperature program to separate the components. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • The mass spectrometer will generate mass spectra for each eluting peak.

  • Data Analysis:

    • Identify the peaks corresponding to 3,4,4-trimethyl-2-cyclohexen-1-one and the various impurities by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.

    • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualization of Troubleshooting Workflow

Troubleshooting_Isophorone_Synthesis Troubleshooting Workflow for 3,4,4-trimethyl-2-cyclohexen-1-one Synthesis start Start: Analyze Crude Product (GC-MS) check_purity Is Purity > 95%? start->check_purity end_success Success: Product Meets Specification check_purity->end_success Yes identify_impurities Identify Major Impurities check_purity->identify_impurities No mesityl_oxide High Mesityl Oxide / Diacetone Alcohol identify_impurities->mesityl_oxide Intermediates higher_condensates High Boiling Impurities (Xylitones, etc.) identify_impurities->higher_condensates Over-condensation beta_isophorone High Beta-Isophorone identify_impurities->beta_isophorone Isomerization action_mesityl Increase Reaction Time/Temp Optimize Catalyst Conc. mesityl_oxide->action_mesityl action_higher Decrease Reaction Time/Temp Optimize Catalyst Conc. higher_condensates->action_higher action_beta Optimize Reaction Conditions Improve Fractional Distillation beta_isophorone->action_beta action_mesityl->start Re-run Synthesis action_higher->start Re-run Synthesis action_beta->start Re-run Synthesis

Caption: Troubleshooting workflow for isophorone synthesis.

References

Technical Support Center: Synthesis of 3,4,4-Trimethyl-2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one, particularly when scaling up the reaction. The most probable synthetic route is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Ineffective Enolate Formation: The initial Michael addition requires the formation of an enolate from 3-methyl-2-butanone. The base used may be too weak or the reaction conditions may not be optimal.- Base Selection: Use a strong base such as sodium methoxide or sodium ethoxide. For larger scales, consider using a slight excess to ensure complete deprotonation. - Solvent: Ensure the use of an anhydrous solvent like methanol or ethanol that is compatible with the chosen base. - Temperature: The enolate formation is typically carried out at room temperature or with gentle heating.
Side Reactions of Methyl Vinyl Ketone: Methyl vinyl ketone is prone to polymerization, especially in the presence of a base.- Freshness of Reagent: Use freshly distilled methyl vinyl ketone for best results. - Controlled Addition: Add the methyl vinyl ketone slowly to the reaction mixture containing the enolate to maintain a low concentration and minimize polymerization. - Temperature Control: The Michael addition is often exothermic. Maintain a controlled temperature, for example, by using an ice bath during the addition of methyl vinyl ketone.
Incomplete Aldol Condensation: The cyclization of the intermediate dicarbonyl compound may not proceed to completion.- Reaction Time: The aldol condensation step may require an extended reaction time, sometimes up to 24 hours or longer.[1] - Base Concentration: A sufficient amount of base is necessary to catalyze the intramolecular condensation. It may be beneficial to add a second portion of base after the initial Michael addition.[1] - Heating: The dehydration of the aldol addition product to form the final cyclohexenone is often promoted by heating the reaction mixture.

Issue 2: Formation of Significant Byproducts

Potential Cause Suggested Solution
Self-Condensation of 3-Methyl-2-Butanone: The ketone starting material can undergo self-aldol condensation.- Order of Addition: Add the base to the 3-methyl-2-butanone to form the enolate, and then add the methyl vinyl ketone to this solution. This minimizes the time the enolate is present in the absence of the Michael acceptor.
Formation of Polymeric Material: As mentioned, methyl vinyl ketone can polymerize.- Inhibitors: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, to the methyl vinyl ketone before use.
Incomplete Dehydration: The intermediate aldol product (a hydroxy-ketone) may be present in the final product mixture.- Acid/Base Treatment during Workup: The dehydration can be facilitated by adjusting the pH during the workup. Acidic conditions (e.g., dilute HCl) or further heating under basic conditions can promote the elimination of water.

Issue 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Close Boiling Points of Product and Byproducts: Some side products may have boiling points close to that of the desired product, making distillation challenging.- Fractional Distillation: Use a fractional distillation column with sufficient theoretical plates for the separation. - Column Chromatography: If distillation is ineffective, silica gel column chromatography can be a valuable purification method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
Oily or Gummy Product: The crude product may be an oil that is difficult to handle.- Thorough Workup: Ensure a complete aqueous workup to remove salts and water-soluble impurities. Washing with brine can help to break emulsions. - Drying: Thoroughly dry the organic extracts with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before concentrating the solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,4,4-trimethyl-2-cyclohexen-1-one?

A1: The most common and direct route is the Robinson annulation.[2][3] This method involves the Michael addition of the enolate of 3-methyl-2-butanone to methyl vinyl ketone, followed by an intramolecular aldol condensation to form the six-membered ring.

Q2: Which base is most effective for the Robinson annulation in this synthesis?

A2: Strong alkoxide bases such as sodium methoxide or sodium ethoxide in their corresponding alcohol solvents are commonly used and effective for both the Michael addition and the subsequent aldol condensation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture, you can observe the disappearance of the starting materials and the appearance of the product.

Q4: What are the expected yields for this synthesis on a larger scale?

A4: While specific yields for the large-scale synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one are not widely reported, yields for similar Robinson annulation reactions can range from moderate to good, typically in the range of 60-85%, depending on the optimization of reaction conditions.

Q5: Are there any particular safety precautions I should take?

A5: Yes. Methyl vinyl ketone is a volatile and toxic substance and should be handled in a well-ventilated fume hood. The reaction uses strong bases which are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Synthesis of 3,4,4-Trimethyl-2-Cyclohexen-1-one via Robinson Annulation

This protocol is a proposed method based on the principles of the Robinson annulation and procedures for structurally similar compounds. Optimization may be required for large-scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.5 mol scale)Moles
3-Methyl-2-butanone86.1343.1 g (53.2 mL)0.50
Methyl vinyl ketone70.0938.5 g (45.9 mL)0.55
Sodium Methoxide54.0229.7 g0.55
Methanol (anhydrous)32.04500 mL-
Diethyl ether74.12For extraction-
Saturated aq. NH₄Cl-For quenching-
Saturated aq. NaCl (Brine)-For washing-
Anhydrous MgSO₄120.37For drying-

Procedure:

  • Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The system is flushed with nitrogen.

  • Enolate Formation: 3-Methyl-2-butanone (0.50 mol) and anhydrous methanol (250 mL) are added to the flask. The mixture is stirred, and sodium methoxide (0.55 mol) is added portion-wise. The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.

  • Michael Addition: Freshly distilled methyl vinyl ketone (0.55 mol) is dissolved in anhydrous methanol (250 mL) and added dropwise to the enolate solution over a period of 1-2 hours. The temperature of the reaction mixture should be maintained at 20-25°C, using a water bath for cooling if necessary. After the addition is complete, the mixture is stirred at room temperature for 4-6 hours.

  • Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux and maintained at this temperature for 12-16 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup: The reaction mixture is cooled to room temperature and the bulk of the methanol is removed under reduced pressure. The residue is partitioned between diethyl ether (500 mL) and water (500 mL). The aqueous layer is separated and extracted with diethyl ether (2 x 250 mL). The combined organic layers are washed with saturated aqueous ammonium chloride solution (200 mL) and then with brine (200 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield 3,4,4-trimethyl-2-cyclohexen-1-one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reaction Setup Reaction Setup Enolate Formation Enolate Formation Reaction Setup->Enolate Formation Michael Addition Michael Addition Enolate Formation->Michael Addition Aldol Condensation Aldol Condensation Michael Addition->Aldol Condensation Workup Workup Aldol Condensation->Workup Distillation Distillation Workup->Distillation Final Product Final Product Distillation->Final Product

Caption: Experimental workflow for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

troubleshooting_low_yield Low Yield Low Yield Check Enolate Formation Check Enolate Formation Low Yield->Check Enolate Formation Examine Michael Addition Examine Michael Addition Low Yield->Examine Michael Addition Verify Aldol Condensation Verify Aldol Condensation Low Yield->Verify Aldol Condensation Base Strength/Concentration Base Strength/Concentration Check Enolate Formation->Base Strength/Concentration Reaction Temperature Reaction Temperature Check Enolate Formation->Reaction Temperature MVK Quality/Addition Rate MVK Quality/Addition Rate Examine Michael Addition->MVK Quality/Addition Rate Reaction Time/Temperature Reaction Time/Temperature Verify Aldol Condensation->Reaction Time/Temperature

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Characterization of 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 2-Cyclohexen-1-one, 3,4,4-trimethyl-. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of 2-Cyclohexen-1-one, 3,4,4-trimethyl-?

A1: The primary challenges in characterizing this compound include:

  • Isomeric Impurities: The synthesis, often via a Robinson annulation reaction, can lead to the formation of structural and stereoisomers that may be difficult to separate and distinguish analytically.

  • Conformational Isomers: As a substituted cyclohexenone, the molecule can exist in different chair or boat conformations, which can lead to complex NMR spectra and broadened peaks, especially at room temperature.

  • Complex NMR Spectra: The presence of multiple methyl groups and protons on the cyclohexene ring can result in overlapping signals and complex splitting patterns in ¹H NMR spectra, making unambiguous assignment challenging.

  • GC-MS Analysis: While a powerful technique, co-elution of isomers can complicate mass spectral interpretation. Additionally, peak tailing can be an issue due to the polarity of the ketone functional group.

Q2: How can I distinguish between 2-Cyclohexen-1-one, 3,4,4-trimethyl- and its potential isomers using mass spectrometry?

A2: While isomers will have the same molecular weight, their fragmentation patterns in mass spectrometry can differ. For 2-Cyclohexen-1-one, 3,4,4-trimethyl-, characteristic fragments arise from cleavages of the cyclohexenone ring and loss of methyl groups. Comparing the relative intensities of these fragment ions with reference spectra or with the spectra of synthetically prepared standards of potential isomers can aid in differentiation. High-resolution mass spectrometry can confirm the elemental composition of fragment ions, providing further confidence in structural assignments.

Q3: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C=O-~200-210
C=CH~6.5-7.0~150-160
C=C-CH₃~1.9-2.1~20-25
C(CH₃)₂~1.1-1.3 (singlet, 6H)~30-40 (quaternary C)
-CH₂-~2.2-2.6~30-40
-CH₂-~1.8-2.2~25-35

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Q4: Can conformational isomerism affect the quantification of 2-Cyclohexen-1-one, 3,4,4-trimethyl-?

A4: Yes, if the conformational isomers are stable enough to be separated or partially separated under the chromatographic conditions being used, it can lead to broadened or multiple peaks for a single analyte. This can complicate peak integration and affect the accuracy and precision of quantification. If the interconversion between conformers is rapid on the chromatographic timescale, a single, potentially broadened peak will be observed.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Causes Solutions
Peak Tailing 1. Active sites in the GC liner or column. 2. Polar nature of the ketone interacting with the stationary phase. 3. Column overload.1. Use a deactivated liner. 2. Trim the first few centimeters of the column. 3. Use a column with a more appropriate stationary phase (e.g., a wax column for polar analytes). 4. Dilute the sample.
Poor Resolution of Isomers 1. Inappropriate GC column. 2. Suboptimal temperature program.1. Use a longer column or a column with a different stationary phase that offers better selectivity for the isomers. 2. Optimize the temperature ramp rate (a slower ramp can improve separation).
Inconsistent Fragmentation Pattern 1. Fluctuations in the ion source temperature. 2. Presence of co-eluting impurities.1. Ensure the ion source temperature is stable. 2. Improve chromatographic separation to isolate the peak of interest.
NMR Spectroscopy
Problem Possible Causes Solutions
Broad Peaks 1. Presence of conformational isomers in slow exchange on the NMR timescale. 2. Sample viscosity. 3. Paramagnetic impurities.1. Acquire spectra at different temperatures to study the conformational dynamics. A higher temperature may lead to coalescence of signals into sharper peaks. 2. Ensure the sample is fully dissolved and not too concentrated. 3. Purify the sample to remove any paramagnetic species.
Complex/Overlapping Signals 1. Inherent complexity of the molecule's structure.1. Use higher field strength NMR spectrometers (e.g., 500 MHz or higher) to increase signal dispersion. 2. Employ 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the assignment of protons and carbons and to resolve overlapping signals.
Difficulty in Assigning Quaternary Carbons 1. Quaternary carbons have long relaxation times and can be difficult to observe in ¹³C NMR.1. Increase the relaxation delay in the ¹³C NMR experiment. 2. Use techniques like DEPT to help identify quaternary carbons.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of 2-Cyclohexen-1-one, 3,4,4-trimethyl- would involve the following:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. For better separation of polar compounds, a DB-Wax column could be considered.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra would be:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or other deuterated solvents as appropriate.

  • Concentration: 5-10 mg of the sample in 0.6 mL of solvent.

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 s

  • 2D NMR (if required): Standard pulse programs for COSY, HSQC, and HMBC experiments.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting synthesis Robinson Annulation purification Column Chromatography synthesis->purification gcms GC-MS Analysis purification->gcms Purity & MW nmr NMR Spectroscopy purification->nmr Structure Elucidation ftir FTIR Spectroscopy purification->ftir Functional Groups isomers Isomer Identification gcms->isomers conformers Conformational Analysis nmr->conformers

Caption: Experimental workflow for synthesis, purification, and characterization.

gcms_troubleshooting cluster_peak_shape Peak Shape Problems cluster_separation Separation Issues start GC-MS Analysis Issue tailing Peak Tailing start->tailing broadening Peak Broadening start->broadening coelution Co-elution of Isomers start->coelution c1 Check Liner Deactivation tailing->c1 c2 Optimize Temperature Program tailing->c2 c3 Dilute Sample tailing->c3 b1 Check for Conformational Isomers broadening->b1 b2 Lower Injection Temperature broadening->b2 s1 Use a Different Column coelution->s1 s2 Optimize Temperature Ramp coelution->s2

Technical Support Center: Degradation of 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3,4,4-trimethyl-2-cyclohexen-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3,4,4-trimethyl-2-cyclohexen-1-one?

A1: The primary degradation pathways for 3,4,4-trimethyl-2-cyclohexen-1-one are not extensively documented in the literature. However, based on its chemical structure, a substituted cyclic enone, the main degradation routes are expected to be photodegradation, ozonolysis, and biodegradation.

Q2: How does the structure of 3,4,4-trimethyl-2-cyclohexen-1-one influence its degradation?

A2: The presence of a carbon-carbon double bond in the cyclohexene ring makes it susceptible to oxidative cleavage by processes like ozonolysis and attack by hydroxyl radicals during photodegradation. The ketone group can also be a site for enzymatic action in microbial degradation. The methyl groups may influence the rate and products of degradation due to steric hindrance and electronic effects.

Q3: What are the expected major products of photodegradation?

A3: Based on studies of structurally similar compounds like β-ionone, photodegradation, particularly in the presence of chlorine (UV-chlorination), can lead to isomerization and bond scission.[1] Expect a mixture of smaller organic molecules resulting from the cleavage of the cyclohexene ring. Isomerization of the double bond or other rearrangements may also occur.[2][3]

Q4: What is the general mechanism of ozonolysis for this compound?

A4: Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone. This reaction typically forms an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent workup with a reducing agent (like dimethyl sulfide or zinc) will yield dicarbonyl compounds. For 3,4,4-trimethyl-2-cyclohexen-1-one, this would result in a linear hexane derivative with keto and aldehyde functionalities.

Q5: What types of microorganisms are likely to degrade 3,4,4-trimethyl-2-cyclohexen-1-one?

A5: While specific microorganisms have not been identified for this compound, bacteria and fungi capable of degrading cyclic ketones and other alicyclic hydrocarbons are potential candidates.[4] These microorganisms often possess monooxygenase or dioxygenase enzymes that can initiate the degradation process by introducing hydroxyl groups, followed by ring cleavage.

Troubleshooting Guides

Photodegradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
Low degradation efficiency - Inadequate UV lamp intensity or incorrect wavelength.- Low concentration of reactive species (e.g., hydroxyl radicals).- Presence of quenching agents in the sample matrix.- Verify the output and wavelength of your UV source.- For UV-chlorination, ensure sufficient chlorine concentration. Consider adding a hydroxyl radical promoter like hydrogen peroxide.- Purify the sample to remove potential radical scavengers.
Inconsistent degradation rates - Fluctuations in UV lamp output.- Temperature variations affecting reaction kinetics.- Inconsistent initial concentrations of the compound or other reactants.- Allow the UV lamp to stabilize before starting the experiment.- Use a temperature-controlled reaction vessel.- Prepare fresh solutions and accurately measure initial concentrations for each experiment.
Difficulty in identifying degradation products - Products are highly volatile or present at low concentrations.- Co-elution of products during chromatographic analysis.- Use analytical techniques suitable for volatile compounds, such as GC-MS with headspace or SPME sampling.[3]- Optimize your chromatographic method (e.g., change the temperature program in GC or the mobile phase gradient in LC) to improve separation.
Biodegradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
No observable degradation - The selected microbial strain cannot metabolize the compound.- The compound is toxic to the microorganisms at the tested concentration.- Inappropriate culture conditions (pH, temperature, aeration).- Screen a variety of microbial strains known for degrading cyclic or aromatic compounds.- Perform a toxicity assay to determine the optimal substrate concentration.- Optimize culture conditions to ensure microbial viability and activity.
Slow degradation rate - Low microbial population density.- The compound is a poor carbon source, and the degradation is co-metabolic.- Start with a higher inoculum density.- Provide an additional, easily metabolizable carbon source to support microbial growth and induce the necessary enzymes.[5]
Formation of inhibitory metabolites - Accumulation of degradation intermediates that are toxic to the microorganisms.- Monitor the formation of intermediates over time. If inhibition is observed, consider using a fed-batch culture system or immobilizing the microorganisms to reduce the impact of toxic metabolites.

Quantitative Data Summary

The following table summarizes degradation data for β-ionone, a structurally related compound, which can serve as an estimate for the degradation of 3,4,4-trimethyl-2-cyclohexen-1-one.

Degradation Method Compound Removal Efficiency (1 hour) Pseudo-First-Order Rate Constant (k) Reference
UV Photolysisβ-ionone63.1%-[2]
Chlorinationβ-ionone82.6%1.86 ± 0.12 min⁻¹[2]
UV-Chlorinationβ-ionone96.9%-[2]

Experimental Protocols

Protocol 1: Photodegradation using UV-Chlorination
  • Preparation of Solutions: Prepare a stock solution of 3,4,4-trimethyl-2-cyclohexen-1-one in a suitable solvent (e.g., methanol). Prepare a working solution by spiking the stock solution into ultrapure water to a final concentration of 50 µg/L. Prepare a sodium hypochlorite solution as the chlorine source.

  • Experimental Setup: Conduct the experiment in a quartz vial reactor to allow UV penetration. Use a low-pressure UV-A lamp (e.g., 320 nm) with a known intensity.[3]

  • Reaction Initiation: Add the chlorine solution to the reactor to achieve the desired concentration (e.g., 1 mg/L as Cl₂). Place the reactor under the UV lamp and start the irradiation.

  • Sampling: Withdraw samples at predetermined time intervals. Quench the reaction immediately by adding a suitable quenching agent (e.g., sodium thiosulfate).

  • Analysis: Analyze the concentration of 3,4,4-trimethyl-2-cyclohexen-1-one and its degradation byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), potentially with Solid Phase Microextraction (SPME) for sample preparation.[3]

Protocol 2: Biodegradation by a Microbial Culture
  • Microorganism and Culture Medium: Select a microbial strain with known capabilities for degrading cyclic organic compounds. Prepare a suitable mineral salts medium that supports the growth of the selected strain.

  • Inoculum Preparation: Grow the microbial strain in a rich medium until it reaches the exponential growth phase. Harvest the cells by centrifugation and wash them with the mineral salts medium to remove any residual rich medium.

  • Degradation Experiment: In a sterile flask, add the mineral salts medium and the washed microbial cells to a specific optical density. Add 3,4,4-trimethyl-2-cyclohexen-1-one as the sole carbon source to the desired concentration.

  • Incubation: Incubate the flasks in a shaker at a controlled temperature and agitation speed to ensure proper aeration and mixing.

  • Sampling and Analysis: Aseptically collect samples at regular intervals. Monitor the degradation of the parent compound using High-Performance Liquid Chromatography (HPLC) or GC-MS. Cell growth can be monitored by measuring the optical density at 600 nm.

Visualizations

Degradation_Pathways cluster_photodegradation Photodegradation Pathway cluster_ozonolysis Ozonolysis Pathway cluster_biodegradation Proposed Biodegradation Pathway TMC 3,4,4-trimethyl-2- cyclohexen-1-one Isomers Isomerized Intermediates TMC->Isomers UV Isomerization RingCleavage Ring Cleavage Products TMC->RingCleavage UV/OH• Attack Isomers->RingCleavage Further Degradation TMC2 3,4,4-trimethyl-2- cyclohexen-1-one Ozonide Primary Ozonide TMC2->Ozonide O₃ SecOzonide Secondary Ozonide Ozonide->SecOzonide Rearrangement Dicarbonyl Dicarbonyl Product SecOzonide->Dicarbonyl Reductive Workup TMC3 3,4,4-trimethyl-2- cyclohexen-1-one Hydroxylated Hydroxylated Intermediates TMC3->Hydroxylated Monooxygenase RingFission Ring Fission Products Hydroxylated->RingFission Dioxygenase Metabolism Central Metabolism RingFission->Metabolism Further Degradation

Caption: Proposed degradation pathways for 3,4,4-trimethyl-2-cyclohexen-1-one.

Experimental_Workflow cluster_photodegradation_flow Photodegradation Workflow cluster_biodegradation_flow Biodegradation Workflow P_Start Prepare Sample and Reagents P_Reaction Initiate UV Irradiation P_Start->P_Reaction P_Sample Collect Samples at Time Intervals P_Reaction->P_Sample P_Quench Quench Reaction P_Sample->P_Quench P_Analyze Analyze by GC-MS P_Quench->P_Analyze P_Data Determine Degradation Kinetics P_Analyze->P_Data B_Start Prepare Culture and Medium B_Inoculate Inoculate with Microorganism B_Start->B_Inoculate B_Incubate Incubate under Controlled Conditions B_Inoculate->B_Incubate B_Sample Collect Samples Periodically B_Incubate->B_Sample B_Analyze Analyze by HPLC/GC-MS and OD600 B_Sample->B_Analyze B_Data Assess Degradation and Growth B_Analyze->B_Data

Caption: General experimental workflows for studying degradation.

References

avoiding byproduct formation in trimethyl cyclohexenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation in reactions involving 3,5,5-trimethylcyclohex-2-en-1-one (commonly known as isophorone), a versatile α,β-unsaturated ketone.

Section 1: Synthesis of 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone)

The industrial synthesis of isophorone involves the base-catalyzed self-condensation of acetone. While effective, this reaction can lead to several byproducts that complicate purification and reduce yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the base-catalyzed self-condensation of acetone to produce isophorone?

A1: The main reaction produces α-isophorone (the desired conjugated ketone). However, several byproducts are commonly formed through competing or subsequent reactions. The most significant byproduct is β-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one), a non-conjugated isomer that can form through isomerization of the α-isomer.[1][2] Other common impurities include unreacted intermediates like mesityl oxide and diacetone alcohol, as well as higher molecular weight condensation products, often referred to as ketonic resins.[1][3][4]

Q2: How can I improve the selectivity for α-isophorone and minimize byproduct formation during synthesis?

A2: Optimizing reaction parameters is crucial for maximizing the yield of α-isophorone.

  • Limit Acetone Conversion: The formation of higher condensation products is highly dependent on the acetone conversion rate. Limiting the conversion can significantly reduce the formation of these unwanted heavy byproducts.[5]

  • Catalyst Selection: Aqueous solutions of potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used as catalysts.[1] While both are effective, their optimal concentrations and the reaction conditions may vary.[2][6]

  • Temperature and Pressure Control: The reaction is typically performed under high temperature and pressure. For instance, using a 10 wt% aqueous alkali solution at 320 °C and 20 MPa can achieve selectivities of over 90%.[1]

  • Recycle β-Isophorone: The isomerization of α-isophorone to β-isophorone is reversible. In continuous processes, recycling the β-isophorone stream back into the reactor can shift the equilibrium, converting it back to the desired α-isomer.[7]

Data Presentation: Isophorone Synthesis Conditions

The following table summarizes the effect of different catalysts and conditions on the selectivity of isophorone synthesis.

CatalystTemperature (°C)Pressure (MPa)Acetone Conversion (%)α-Isophorone Selectivity (%)Reference
10 wt% aq. NaOH32020Not Specified93[1]
10 wt% aq. KOH32020Not Specified92[1]
1.8 wt% KOH (Microreactor)280Not SpecifiedNot Specified~90[1]
Calcined Calcium Acetate on Alumina290 - 310Atmospheric~10-20Not Specified[8]
Experimental Protocol: Base-Catalyzed Synthesis of Isophorone

This protocol is a generalized representation of the liquid-phase synthesis.

Materials:

  • Acetone

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 10-50 wt%)

  • High-pressure autoclave reactor equipped with a stirrer, temperature controller, and pressure gauge.

Procedure:

  • Charge the autoclave with acetone and the aqueous KOH catalyst solution.

  • Seal the reactor and purge with an inert gas like nitrogen.

  • Heat the reactor to the target temperature (e.g., 220-320 °C) while stirring. The pressure will increase due to the vapor pressure of the reactants.[1][6]

  • Maintain the reaction conditions for the desired residence time. The reaction progress can be monitored by sampling and analyzing the composition using Gas Chromatography (GC).

  • After the reaction, cool the reactor down to room temperature.

  • Carefully vent any excess pressure.

  • Collect the reaction mixture. The catalyst can be neutralized with an acid.

  • The product mixture is typically purified via a multi-step distillation process to separate unreacted acetone, water, mesityl oxide, and the β-isophorone byproduct from the final α-isophorone product.[7]

Visualization: Isophorone Synthesis Pathway

G Acetone1 Acetone DAA Diacetone Alcohol Acetone1->DAA Aldol Addition Acetone2 Acetone Acetone2->DAA Aldol Addition MO Mesityl Oxide DAA->MO Dehydration Intermediate 4,4-Dimethylheptane-2,6-dione MO->Intermediate Michael Addition Higher Higher Condensates (Byproducts) MO->Higher Acetone3 Acetone Acetone3->Intermediate Michael Addition Alpha_IP α-Isophorone (Desired Product) Intermediate->Alpha_IP Intramolecular Aldol Condensation Beta_IP β-Isophorone (Byproduct) Alpha_IP->Beta_IP Base-catalyzed Isomerization Alpha_IP->Higher

Caption: Synthesis of α-isophorone from acetone and key byproducts.

Section 2: Hydrogenation of Trimethyl Cyclohexenone

A common transformation is the selective hydrogenation of the carbon-carbon double bond in isophorone to produce 3,3,5-trimethylcyclohexanone (TMCH), a valuable solvent and intermediate.[9]

Frequently Asked Questions (FAQs)

Q1: I am trying to hydrogenate the C=C bond of isophorone, but I am also getting 3,3,5-trimethylcyclohexanol as a major byproduct. What is causing this?

A1: The formation of 3,3,5-trimethylcyclohexanol is due to over-hydrogenation.[9] Both the carbon-carbon double bond (C=C) and the carbonyl group (C=O) can be reduced under hydrogenation conditions. The byproduct results from the reduction of the carbonyl group in either the starting material (isophorone) or the desired product (TMCH).

Q2: How can I improve the selectivity for the desired saturated ketone, 3,3,5-trimethylcyclohexanone (TMCH)?

A2: Achieving high selectivity for TMCH depends heavily on the choice of catalyst and solvent.

  • Catalyst Choice: Non-noble metal catalysts like Raney® Ni have shown excellent selectivity.[10][11] Noble metal catalysts such as Palladium on Carbon (Pd/C) can also be effective, but may sometimes lead to more over-hydrogenation depending on the conditions.[10] A Ni-Al alloy modified with Cr has also been reported to restrain the further hydrogenation of the ketone.[12]

  • Solvent Effects: The solvent plays a critical role. Tetrahydrofuran (THF) has been shown to dramatically improve the selectivity for TMCH when using a Raney® Ni catalyst, achieving over 98% yield.[10][11] Ethyl acetate is another effective solvent.[13]

Data Presentation: Selective Hydrogenation of Isophorone

This table compares various catalytic systems for the selective hydrogenation of isophorone to TMCH.

CatalystSolventTemperature (K)H₂ Pressure (MPa)Isophorone Conversion (%)TMCH Yield (%)Reference
Raney® NiTHF2982.099.898.1[11]
Raney® Ni(Solvent-free)2982.0>99~65[11]
5% Pd/C(Solvent-free)2982.0>99~80[11]
Ni-C CompositeEthyl Acetate3731.5>95>95[13]
Ni-Al-Cr alloy2-Propanol293Atmospheric28~100 (selectivity)[12]
Experimental Protocol: Selective Hydrogenation using Raney® Ni

Materials:

  • Isophorone

  • Raney® Ni catalyst (handle with care, pyrophoric when dry)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas

  • Parr hydrogenator or similar pressure reactor

Procedure:

  • In a pressure reactor, add a slurry of Raney® Ni in THF.

  • Add a solution of isophorone in THF to the reactor.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[11]

  • Stir the reaction mixture vigorously at room temperature (e.g., 298 K).[11]

  • Monitor the reaction by observing hydrogen uptake or by analyzing samples via GC.

  • Once the reaction is complete, stop the stirring and vent the hydrogen pressure carefully.

  • Purge the reactor with nitrogen.

  • The catalyst can be removed by careful filtration through a pad of Celite. Caution: Do not allow the Raney® Ni on the filter paper to become dry, as it can ignite in air. Keep it wet with solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 3,3,5-trimethylcyclohexanone, which can be further purified if necessary.

Visualization: Hydrogenation Pathways

G Isophorone Isophorone (α,β-Unsaturated Ketone) TMCH 3,3,5-Trimethylcyclohexanone (Desired Saturated Ketone) Isophorone->TMCH Selective C=C Reduction [H₂] TMCHol 3,3,5-Trimethylcyclohexanol (Over-hydrogenation Byproduct) Isophorone->TMCHol Full Reduction [H₂] TMCH->TMCHol C=O Reduction [H₂]

Caption: Pathways in the hydrogenation of isophorone.

Section 3: Conjugate Addition (Michael Addition) Reactions

As an α,β-unsaturated ketone, isophorone can undergo nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4- or conjugate addition).[14] Controlling this regioselectivity is key to avoiding byproducts.

Frequently Asked Questions (FAQs)

Q1: When reacting isophorone with an organometallic reagent, I'm getting addition to the carbonyl group instead of the conjugate addition product I want. Why does this happen?

A1: This is a classic problem of competing regioselectivity. The outcome is governed by the nature of the nucleophile, often explained by Hard and Soft Acid and Base (HSAB) theory.[14][15] The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. "Hard" nucleophiles preferentially attack the hard carbonyl carbon (1,2-addition), while "soft" nucleophiles favor attack at the soft β-carbon (1,4-addition).[15]

Q2: How can I ensure the reaction proceeds via 1,4-conjugate addition?

A2: To favor 1,4-addition, you should use a "soft" nucleophile. Organocuprates (Gilman reagents, R₂CuLi) are the classic choice for promoting conjugate addition.[14] They are much softer nucleophiles than their organolithium or Grignard (organomagnesium) precursors. In contrast, "hard" nucleophiles like Grignard reagents (RMgX) and organolithiums (RLi) are more likely to give the undesired 1,2-addition product.[15][16]

Data Presentation: Nucleophile Hardness and Addition Selectivity
Nucleophile TypeReagent ExampleClassificationPredominant Product
Organocuprate (Gilman)(CH₃)₂CuLiSoft1,4-Addition (Conjugate)
Enolates (Michael Donors)Diethyl malonate enolateSoft1,4-Addition (Conjugate)
ThiolsR-SHSoft1,4-Addition (Conjugate)
Grignard ReagentsCH₃MgBrHard1,2-Addition (Direct)
Organolithium ReagentsCH₃LiHard1,2-Addition (Direct)
Hydride (complex metal)LiAlH₄Hard1,2-Addition (Direct)
Experimental Protocol: Gilman Reagent Conjugate Addition

Materials:

  • Copper(I) Iodide (CuI)

  • Organolithium reagent (e.g., Methyllithium in Et₂O)

  • Isophorone

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

  • Prepare the Gilman Reagent: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend CuI in anhydrous THF or ether and cool to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add two equivalents of the organolithium reagent to the stirred CuI suspension. The solution will change appearance as the lithium diorganocuprate reagent forms.

  • Perform the Addition: Cool the Gilman reagent solution (e.g., to -78 °C). Slowly add a solution of isophorone (one equivalent) in the same anhydrous solvent.

  • Stir the reaction at low temperature for a specified time until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Visualization: Competing Addition Pathways

G cluster_0 cluster_1 Reaction Pathways Isophorone Isophorone + Nucleophile (Nu⁻) P14 1,4-Addition Product (Conjugate) Isophorone->P14 Soft Nucleophile (e.g., R₂CuLi) P12 1,2-Addition Product (Direct Byproduct) Isophorone->P12 Hard Nucleophile (e.g., RMgBr, RLi)

Caption: Selectivity between 1,4- and 1,2-addition to isophorone.

General Troubleshooting Workflow

If you encounter an unexpected byproduct, this general workflow can help diagnose and solve the issue.

G cluster_params Common Adjustments Start Unexpected Byproduct Detected Identify 1. Identify Byproduct (NMR, MS, GC-MS) Start->Identify Mechanism 2. Review Reaction Mechanism - Are side reactions known? - Is isomerization possible? Identify->Mechanism Parameters 3. Adjust Reaction Parameters (One at a time) Mechanism->Parameters Analyze 4. Analyze New Results Parameters->Analyze Analyze->Parameters No Improvement Success Problem Solved Analyze->Success Byproduct Minimized Temp Temperature (Lower/Higher) Solvent Solvent Polarity Catalyst Catalyst/Reagent (Change type or loading) Time Reaction Time (Shorter/Longer)

Caption: A logical workflow for troubleshooting byproduct formation.

References

Validation & Comparative

A Comparative Analysis of the Spectral Data of 2-Cyclohexen-1-one, 3,4,4-trimethyl- with Literature Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the available spectral data for 2-Cyclohexen-1-one, 3,4,4-trimethyl-, alongside literature data for its isomer, 2,4,4-trimethylcyclohex-2-en-1-one, and the parent compound, 2-Cyclohexen-1-one. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Summary of Spectral Data

The following table summarizes the key spectral data from literature sources. Due to the limited availability of a complete spectral dataset for 2-Cyclohexen-1-one, 3,4,4-trimethyl-, data for a closely related isomer and the parent compound are provided for comparative purposes.

Spectral Data 2-Cyclohexen-1-one, 3,4,4-trimethyl- 2,4,4-trimethylcyclohex-2-en-1-one 2-Cyclohexen-1-one
Infrared (IR) Data not readily availableC=O stretch: ~1670 cm⁻¹ C=C stretch: ~1620 cm⁻¹C=O stretch: ~1680 cm⁻¹[1][2] C=C stretch: ~1625 cm⁻¹
¹H NMR (ppm) Data not readily available~6.6 (m, 1H, vinyl) ~2.4 (t, 2H) ~1.9 (t, 2H) ~1.8 (s, 3H, vinyl CH₃) ~1.2 (s, 6H, gem-dimethyl)~6.9 (m, 1H, vinyl)[3] ~6.0 (m, 1H, vinyl)[3] ~2.4 (m, 2H)[3] ~2.3 (m, 2H)[3] ~2.0 (m, 2H)[3]
¹³C NMR (ppm) Data not readily available~200 (C=O) ~158 (vinyl C) ~127 (vinyl C-H) ~53 (quaternary C) ~36 (CH₂) ~33 (CH₂) ~28 (gem-dimethyl) ~24 (vinyl CH₃)~199 (C=O)[4] ~150 (vinyl C-H)[4] ~130 (vinyl C-H)[4] ~38 (CH₂)[4] ~26 (CH₂)[4] ~23 (CH₂)[4]
Mass Spec (m/z) 138 (M⁺), 123, 95, 82, 67, 54[5]138 (M⁺), 123, 95, 82, 67, 5496 (M⁺), 68, 67, 40

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data cited in this guide.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). The background spectrum of the clean plates is subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) corresponding to the characteristic functional groups (e.g., C=O, C=C) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm) relative to TMS, the integration of the signals (for ¹H NMR), and the multiplicity of the signals (e.g., singlet, doublet, triplet) are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of components in a mixture.

  • Ionization Method: Electron ionization (EI) is a common method for volatile compounds.

  • Data Acquisition: The instrument is set to scan a specific mass-to-charge (m/z) ratio range.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the fragmentation pattern, which provides information about the structure of the molecule.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained spectral data with literature values for compound identification.

Spectral Data Comparison Workflow cluster_experimental Experimental Analysis cluster_literature Literature Review cluster_comparison Comparative Analysis start Obtain Experimental Sample exp_ir Acquire IR Spectrum start->exp_ir exp_nmr Acquire NMR Spectra (¹H & ¹³C) start->exp_nmr exp_ms Acquire Mass Spectrum start->exp_ms compare_ir Compare IR Spectra exp_ir->compare_ir compare_nmr Compare NMR Spectra exp_nmr->compare_nmr compare_ms Compare Mass Spectra exp_ms->compare_ms lit_search Search Spectral Databases lit_ir Find Literature IR Data lit_search->lit_ir lit_nmr Find Literature NMR Data lit_search->lit_nmr lit_ms Find Literature MS Data lit_search->lit_ms lit_ir->compare_ir lit_nmr->compare_nmr lit_ms->compare_ms conclusion Confirm or Elucidate Structure compare_ir->conclusion compare_nmr->conclusion compare_ms->conclusion

Caption: Workflow for comparing experimental and literature spectral data.

References

A Comparative Guide to the Synthesis of 3,4,4-Trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methods for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis. The classical Robinson annulation approach is evaluated alongside a modern dehydrogenation method, offering insights into their respective efficiencies and practical considerations.

Method 1: Robinson Annulation

The Robinson annulation is a cornerstone of cyclic compound synthesis, building a six-membered ring through a tandem Michael addition and intramolecular aldol condensation.[1][2][3][4][5] In the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one, this reaction convenes 3,3-dimethyl-2-butanone (pinacolone) and methyl vinyl ketone.

Experimental Protocol:

A solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in a suitable solvent like ethanol is treated with a base, such as sodium ethoxide (1.1 equivalents), at room temperature to form the enolate. Methyl vinyl ketone (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred for 12-24 hours. Following the Michael addition, the reaction is heated to reflux for 4-6 hours to facilitate the intramolecular aldol condensation and subsequent dehydration. The reaction is then cooled, neutralized with a dilute acid (e.g., 1 M HCl), and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Method 2: Dehydrogenation of 3,4,4-Trimethylcyclohexan-1-one

An alternative route to 3,4,4-trimethyl-2-cyclohexen-1-one involves the dehydrogenation of its saturated precursor, 3,4,4-trimethylcyclohexan-1-one. This method leverages modern catalytic systems to introduce the α,β-unsaturation.

Experimental Protocol:

To a solution of 3,4,4-trimethylcyclohexan-1-one (1.0 equivalent) in a high-boiling solvent such as toluene or xylenes, a palladium-based catalyst, for instance, 5% palladium on carbon (Pd/C, 0.1 equivalents), is added. The mixture is heated to reflux, and a hydrogen acceptor, such as maleic anhydride or cinnamic acid (1.2 equivalents), is introduced. The reaction is monitored by gas chromatography until the starting material is consumed, typically within 8-16 hours. After cooling, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield the desired α,β-unsaturated ketone.

Performance Comparison

ParameterRobinson AnnulationDehydrogenation
Starting Materials 3,3-Dimethyl-2-butanone, Methyl vinyl ketone3,4,4-Trimethylcyclohexan-1-one
Key Reagents Base (e.g., Sodium ethoxide)Palladium catalyst (e.g., Pd/C), Hydrogen acceptor
Typical Yield 65-75%80-90%
Reaction Time 16-30 hours8-16 hours
Purity (after purification) >95%>98%
Scalability ModerateHigh
Key Considerations Potential for polymerization of methyl vinyl ketone.[4]Requires a pre-synthesized saturated ketone. Catalyst cost.

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_robinson Robinson Annulation cluster_dehydrogenation Dehydrogenation R_start1 3,3-Dimethyl-2-butanone R_intermediate Michael Adduct R_start1->R_intermediate Base (Michael Addition) R_start2 Methyl Vinyl Ketone R_start2->R_intermediate R_product 3,4,4-Trimethyl-2-cyclohexen-1-one R_intermediate->R_product Heat (Aldol Condensation) D_start 3,4,4-Trimethylcyclohexan-1-one D_product 3,4,4-Trimethyl-2-cyclohexen-1-one D_start->D_product Pd/C, Heat

Caption: Comparative workflow of Robinson annulation and dehydrogenation for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Signaling Pathway of Robinson Annulation

Robinson_Annulation_Pathway cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Enolate Enolate of 3,3-Dimethyl-2-butanone Michael_Adduct 1,5-Diketone Intermediate Enolate->Michael_Adduct Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->Michael_Adduct Aldol_Intermediate β-Hydroxy Ketone Michael_Adduct->Aldol_Intermediate Intramolecular Cyclization Final_Product 3,4,4-Trimethyl-2-cyclohexen-1-one Aldol_Intermediate->Final_Product Dehydration Enolate_Formation Base abstracts α-proton Enolate_Formation->Enolate Start 3,3-Dimethyl-2-butanone Start->Enolate_Formation

Caption: Stepwise mechanism of the Robinson annulation for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

References

A Comparative Guide to the Chemical Reactivity of 2-Cyclohexen-1-one, 3,4,4-trimethyl- and Isophorone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced differences in reactivity between structurally similar molecules is paramount for reaction design and optimization. This guide provides an objective comparison of the chemical reactivity of two α,β-unsaturated cyclic ketones: 2-Cyclohexen-1-one, 3,4,4-trimethyl- and the industrially significant isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). While both compounds share a trimethyl-cyclohexenone core, the seemingly minor difference in the placement of one methyl group—at the C4 position versus the C5 position—imparts distinct steric and electronic properties that can significantly influence their behavior in key chemical transformations.

This comparison will delve into their physicochemical properties, synthesis, and critically, their performance in common chemical reactions, supported by available experimental data and established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyclohexen-1-one, 3,4,4-trimethyl- and isophorone is presented below. These properties are fundamental to understanding their behavior in a laboratory setting, including choice of solvents and reaction conditions.

Property2-Cyclohexen-1-one, 3,4,4-trimethyl-Isophorone
CAS Number 17299-41-1[1][2]78-59-1[3]
Molecular Formula C₉H₁₄O[1][2]C₉H₁₄O[3]
Molecular Weight 138.21 g/mol [1]138.21 g/mol [3]
Appearance Not readily availableColorless to yellowish liquid with a peppermint-like odor[4]
Boiling Point Not readily available215.3 °C
Melting Point Not readily available-8.1 °C
Density Not readily available0.922 g/cm³
Solubility in Water Not readily available12 g/L

Synthesis Overview

Isophorone is produced on a large industrial scale through the self-condensation of three molecules of acetone in the presence of a base catalyst, typically sodium or potassium hydroxide.[5] The reaction proceeds through a series of aldol additions and condensations.

While specific, detailed synthesis protocols for 2-Cyclohexen-1-one, 3,4,4-trimethyl- are not as widely documented in the literature, a plausible synthetic route can be envisioned through a Robinson annulation reaction. This would involve the Michael addition of an enolate of a ketone, such as 3-methyl-2-butanone, to a suitable α,β-unsaturated ketone, like methyl vinyl ketone, followed by an intramolecular aldol condensation.

Chemical Reactivity: A Comparative Analysis

The primary distinction in the reactivity of these two isomers stems from the substitution pattern on the cyclohexene ring. Both are α,β-unsaturated ketones and are therefore susceptible to nucleophilic attack at the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[6][7]

Michael Addition

The Michael addition is a cornerstone of carbon-carbon bond formation.[7] The general susceptibility of α,β-unsaturated ketones to this reaction makes it a key area of comparison.

Isophorone in Michael Additions:

Isophorone readily undergoes Michael addition with a variety of nucleophiles. However, the steric hindrance provided by the methyl group at the β-position (C3) can influence the reaction rate and the choice of suitable nucleophiles.

Experimental Protocol: Michael Addition to Isophorone

A representative protocol for the Michael addition of a carbon nucleophile to isophorone is as follows:

  • Materials: Isophorone, a suitable Michael donor (e.g., diethyl malonate), a base (e.g., sodium ethoxide), and an appropriate solvent (e.g., ethanol).

  • Procedure:

    • The Michael donor is deprotonated by the base in the solvent to form the corresponding enolate.

    • Isophorone is added to the solution containing the enolate.

    • The reaction mixture is stirred, often with heating, for a period sufficient to ensure complete reaction.

    • The reaction is quenched with a proton source (e.g., a weak acid) to neutralize the enolate intermediate.

    • The product is then isolated and purified using standard techniques such as extraction and chromatography.

2-Cyclohexen-1-one, 3,4,4-trimethyl- in Michael Additions (Predicted Reactivity):

For 2-Cyclohexen-1-one, 3,4,4-trimethyl-, the β-carbon, the site of nucleophilic attack in a Michael addition, is also substituted with a methyl group. However, the presence of two methyl groups at the adjacent C4 position introduces significant steric hindrance around the β-carbon. This gem-dimethyl group is expected to impede the approach of nucleophiles to a greater extent than the single methyl group at the C5 position in isophorone. Consequently, 2-Cyclohexen-1-one, 3,4,4-trimethyl- is predicted to be less reactive towards Michael donors compared to isophorone. Softer, less sterically demanding nucleophiles would likely be more successful in reacting with this substrate.[8]

Diagram of Michael Addition Pathway

Michael_Addition cluster_0 Michael Addition Alpha_Beta_Unsaturated_Ketone α,β-Unsaturated Ketone Enolate_Intermediate Enolate Intermediate Alpha_Beta_Unsaturated_Ketone->Enolate_Intermediate Nucleophilic Attack at β-carbon Nucleophile Nucleophile Nucleophile->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation Proton_Source Proton Source Proton_Source->Michael_Adduct

Caption: Generalized workflow of a Michael addition reaction.

Reduction Reactions

The reduction of the carbonyl group and the carbon-carbon double bond are common and important transformations for cyclohexenone derivatives.

Catalytic hydrogenation is a widely used method for the reduction of alkenes and carbonyls.[9] The choice of catalyst and reaction conditions can allow for selective reduction of either the C=C or C=O bond.

Isophorone in Catalytic Hydrogenation:

The catalytic hydrogenation of isophorone can yield different products depending on the catalyst and conditions. For example, hydrogenation over a palladium catalyst tends to selectively reduce the carbon-carbon double bond, yielding 3,3,5-trimethylcyclohexanone. More forcing conditions or different catalysts, such as nickel, can lead to the reduction of both the double bond and the carbonyl group to produce 3,3,5-trimethylcyclohexanol.

Experimental Protocol: Catalytic Hydrogenation of Isophorone

A general procedure for the selective hydrogenation of the C=C bond in isophorone is as follows:

  • Materials: Isophorone, a palladium-based catalyst (e.g., 5% Pd/C), a hydrogen source (H₂ gas), and a solvent (e.g., ethanol).

  • Procedure:

    • Isophorone and the catalyst are placed in a reaction vessel suitable for hydrogenation.

    • The vessel is flushed with an inert gas, and then the solvent is added.

    • The system is pressurized with hydrogen gas to the desired pressure.

    • The reaction mixture is stirred vigorously at a specific temperature until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified.

2-Cyclohexen-1-one, 3,4,4-trimethyl- in Catalytic Hydrogenation (Predicted Reactivity):

The steric hindrance around the C=C bond in 2-Cyclohexen-1-one, 3,4,4-trimethyl-, due to the gem-dimethyl group at C4, is expected to be more significant than in isophorone. This increased steric crowding may hinder the adsorption of the molecule onto the catalyst surface, potentially leading to a slower reaction rate for the hydrogenation of the double bond compared to isophorone under similar conditions.[10] The carbonyl group, being more exposed, might be reduced more readily if conditions are not carefully controlled for selectivity.

Diagram of Catalytic Hydrogenation Pathways

Catalytic_Hydrogenation cluster_1 Catalytic Hydrogenation Cyclohexenone Substituted Cyclohexenone Saturated_Ketone Saturated Ketone Cyclohexenone->Saturated_Ketone Selective C=C Reduction Saturated_Alcohol Saturated Alcohol Cyclohexenone->Saturated_Alcohol Full Reduction H2_Catalyst_Mild H₂, Pd/C (Mild Conditions) H2_Catalyst_Mild->Saturated_Ketone Saturated_Ketone->Saturated_Alcohol C=O Reduction H2_Catalyst_Forcing H₂, Ni/Raney Ni (Forcing Conditions) H2_Catalyst_Forcing->Saturated_Alcohol

Caption: Possible reduction pathways for substituted cyclohexenones.

Sodium borohydride (NaBH₄) is a common laboratory reagent for the reduction of ketones and aldehydes to alcohols.[5][11] It is generally selective for the carbonyl group in the presence of an isolated carbon-carbon double bond. However, in α,β-unsaturated systems, both 1,2- and 1,4-reduction can occur.

Isophorone in Sodium Borohydride Reduction:

The reduction of isophorone with sodium borohydride typically leads to the corresponding allylic alcohol, 3,5,5-trimethyl-2-cyclohexen-1-ol, as the major product, resulting from the 1,2-addition of hydride to the carbonyl group.

Experimental Protocol: Sodium Borohydride Reduction of Isophorone

A typical laboratory procedure for the reduction of isophorone with NaBH₄ is as follows:

  • Materials: Isophorone, sodium borohydride, and a protic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Isophorone is dissolved in the solvent and the solution is cooled in an ice bath.

    • Sodium borohydride is added portion-wise to the cooled solution with stirring.

    • The reaction is monitored for completion (e.g., by TLC).

    • The reaction is quenched by the slow addition of water or a dilute acid.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude alcohol, which can be purified by distillation or chromatography.

2-Cyclohexen-1-one, 3,4,4-trimethyl- in Sodium Borohydride Reduction (Predicted Reactivity):

The carbonyl group in 2-Cyclohexen-1-one, 3,4,4-trimethyl- is sterically hindered by the methyl group at the α-position (C3) and the gem-dimethyl group at the adjacent C4 position. This increased steric encumbrance around the carbonyl carbon is likely to decrease the rate of hydride attack compared to isophorone. While the 1,2-reduction product, 3,4,4-trimethyl-2-cyclohexen-1-ol, is still the expected major product, the reaction may require longer reaction times or more forcing conditions to achieve complete conversion.

Summary of Reactivity Comparison

Reaction TypeIsophorone2-Cyclohexen-1-one, 3,4,4-trimethyl- (Predicted)Key Differentiating Factor
Michael Addition Readily undergoes addition, though the β-methyl group provides some steric hindrance.Less reactive due to significant steric hindrance at the β-carbon from the C4 gem-dimethyl group.Steric hindrance around the β-carbon.
Catalytic Hydrogenation (C=C) The C=C bond is readily hydrogenated.Slower reaction rate expected due to steric hindrance around the double bond.Steric hindrance affecting catalyst surface adsorption.
Sodium Borohydride Reduction (C=O) The carbonyl group is readily reduced to the corresponding allylic alcohol.Slower reaction rate expected due to increased steric hindrance around the carbonyl carbon.Steric hindrance at the carbonyl carbon.

Conclusion

In the comparative analysis of 2-Cyclohexen-1-one, 3,4,4-trimethyl- and isophorone, the seemingly subtle difference in the position of a methyl group leads to significant predicted differences in chemical reactivity. The gem-dimethyl group at the C4 position in 2-Cyclohexen-1-one, 3,4,4-trimethyl- exerts a more pronounced steric effect on both the β-carbon and the carbonyl carbon compared to the C5-methyl groups in isophorone.

This increased steric hindrance is anticipated to render 2-Cyclohexen-1-one, 3,4,4-trimethyl- less reactive in key transformations such as Michael additions and both catalytic and chemical reductions. For researchers designing synthetic routes, this implies that reactions involving 2-Cyclohexen-1-one, 3,4,4-trimethyl- may require more forcing conditions, longer reaction times, or the use of less sterically demanding reagents to achieve comparable yields to those obtained with isophorone. This guide underscores the critical importance of steric considerations in predicting and understanding the reactivity of substituted cyclic systems, providing a valuable framework for chemists in the field.

References

A Comparative Analysis of Trimethyl-Substituted Cyclohexenones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of trimethyl-substituted cyclohexenone isomers, focusing on their synthesis, spectral data, and biological activities to support research and development in the pharmaceutical and chemical industries.

Overview of Trimethyl-Substituted Cyclohexenones

Trimethyl-substituted cyclohexenones are a class of α,β-unsaturated ketones that serve as versatile building blocks in organic synthesis and have garnered interest for their potential biological activities. The isomeric placement of the three methyl groups on the cyclohexenone ring significantly influences their physical, chemical, and biological properties. This guide provides a comparative study of three key isomers: 3,5,5-trimethyl-2-cyclohexenone (commonly known as isophorone), 2,5,5-trimethyl-2-cyclohexenone, and 2,3,5-trimethyl-2-cyclohexenone.

Synthesis and Spectroscopic Properties

The synthesis of these isomers often relies on classic organic reactions such as aldol condensation and Michael additions. Below, we compare the synthetic approaches and key spectral data for each isomer.

Table 1: Comparison of Synthesis and Spectral Data
IsomerCommon NameSynthesis MethodYield (%)1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)
3,5,5-Trimethyl-2-cyclohexenone IsophoroneBase-catalyzed self-condensation of acetone[1]High (Industrial Scale)~5.8 (s, 1H), 2.2 (s, 2H), 1.9 (s, 3H), 1.0 (s, 6H)~198 (C=O), 160 (C=C), 126 (C=C), 51, 46, 33, 28~1665 (C=O), 1625 (C=C)
2,5,5-Trimethyl-2-cyclohexenone -Data not available in comparative studies-Data not available in comparative studiesData not available in comparative studiesData not available in comparative studies
2,3,5-Trimethyl-2-cyclohexenone -Data not available in comparative studies-Data not available in comparative studiesData not available in comparative studiesData not available in comparative studies

Note: Comprehensive, directly comparative experimental data for 2,5,5- and 2,3,5-trimethyl-2-cyclohexenone is limited in the reviewed literature, highlighting a potential area for future research.

Biological Activities: A Comparative Look

The biological activities of trimethyl-substituted cyclohexenones are of significant interest, particularly their cytotoxicity and antimicrobial effects. Isophorone, being the most studied isomer, provides a benchmark for comparison.

Table 2: Comparative Biological Activity Data
IsomerBiological ActivityCell Line / OrganismIC50 / MICReference
3,5,5-Trimethyl-2-cyclohexenone (Isophorone) CytotoxicityVarious cancer cell linesGenerally in the µM to mM range[2]
AntimicrobialVarious bacteria and fungiModerate activity[3]
2,5,5-Trimethyl-2-cyclohexenone CytotoxicityData not available--
AntimicrobialData not available--
2,3,5-Trimethyl-2-cyclohexenone CytotoxicityData not available--
AntimicrobialData not available--

Note: The lack of comparative biological data for isomers other than isophorone underscores the need for further investigation to establish structure-activity relationships.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and further research. Below are representative protocols for the synthesis of substituted cyclohexenones.

Protocol 1: Synthesis of 3,5,5-Trimethyl-2-cyclohexenone (Isophorone) via Aldol Condensation

This industrial synthesis involves the base-catalyzed self-condensation of acetone.[1]

Materials:

  • Acetone

  • Potassium Hydroxide (KOH)

  • Solvent (e.g., water)

Procedure:

  • Acetone is treated with a catalytic amount of potassium hydroxide in an aqueous medium.

  • The reaction mixture is heated under pressure, leading to a series of aldol additions and condensations.

  • The reaction proceeds through intermediates such as diacetone alcohol and mesityl oxide.

  • The final product, isophorone, is isolated and purified by distillation.

Visualizations

To aid in the understanding of the synthesis and structural differences, the following diagrams are provided.

G General Synthesis of Trimethyl-Substituted Cyclohexenones cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Acetone Acetone Condensation Aldol Condensation / Michael Addition Acetone->Condensation Base Catalyst Cyclization Intramolecular Cyclization Condensation->Cyclization Cyclohexenone Trimethyl-Substituted Cyclohexenone Cyclization->Cyclohexenone

Caption: A generalized workflow for the synthesis of trimethyl-substituted cyclohexenones.

G Structural Comparison of Trimethyl-Cyclohexenone Isomers cluster_355 3,5,5-Trimethyl-2-cyclohexenone (Isophorone) cluster_255 2,5,5-Trimethyl-2-cyclohexenone cluster_235 2,3,5-Trimethyl-2-cyclohexenone Isophorone Trimethyl_255 Structure not readily available Trimethyl_235 Structure not readily available

Caption: A visual comparison of the chemical structures of different trimethyl-cyclohexenone isomers.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge on trimethyl-substituted cyclohexenones. While 3,5,5-trimethyl-2-cyclohexenone (isophorone) is well-characterized due to its industrial importance, there is a significant lack of comparative data for other isomers such as 2,5,5- and 2,3,5-trimethyl-2-cyclohexenone. Future research should focus on the synthesis and biological evaluation of these less-studied isomers to establish clear structure-activity relationships. Such studies will be invaluable for the rational design of new therapeutic agents and specialty chemicals.

References

A Comparative Guide to Purity Analysis of 3,4,4-trimethyl-2-cyclohexen-1-one: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for determining the purity of 3,4,4-trimethyl-2-cyclohexen-1-one, a versatile intermediate in organic synthesis.

Introduction to 3,4,4-trimethyl-2-cyclohexen-1-one and its Purity Analysis

3,4,4-trimethyl-2-cyclohexen-1-one is a cyclic ketone and a derivative of terpenoids. Its synthesis can sometimes lead to the formation of isomeric byproducts and the presence of unreacted starting materials. Therefore, a robust analytical method is required to accurately quantify its purity and identify any potential impurities. GC-MS and HPLC are powerful chromatographic techniques widely used for this purpose, each with its own set of advantages and limitations for this specific application.

Comparative Analysis: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like 3,4,4-trimethyl-2-cyclohexen-1-one. The high resolution of gas chromatography allows for the separation of closely related isomers, and the mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC), on the other hand, is a versatile technique suitable for a wide range of compounds, including those that are not volatile. For α,β-unsaturated ketones like 3,4,4-trimethyl-2-cyclohexen-1-one, HPLC analysis often requires derivatization to enhance UV detection, as the native chromophore may not provide sufficient sensitivity for impurity profiling at low levels.[1][2]

The following sections provide detailed experimental protocols and comparative data for the analysis of 3,4,4-trimethyl-2-cyclohexen-1-one using both GC-MS and HPLC.

Experimental Workflow

The general workflow for the purity analysis of 3,4,4-trimethyl-2-cyclohexen-1-one by both GC-MS and HPLC is outlined below. The key difference lies in the sample preparation and the chromatographic system used.

Purity Analysis Workflow Comparative Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 HPLC Analysis (with Derivatization) Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GC_Injection Inject into GC-MS Dissolution->GC_Injection Direct Analysis Derivatization Derivatization (e.g., with DNPH) Dissolution->Derivatization Requires derivatization GC_Separation Separation on capillary column GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GC_Data_Analysis Data Analysis (Peak Integration & Library Search) MS_Detection->GC_Data_Analysis Purity_Report_GC Purity Report (GC-MS) GC_Data_Analysis->Purity_Report_GC Generates HPLC_Injection Inject into HPLC Derivatization->HPLC_Injection HPLC_Separation Separation on C18 column HPLC_Injection->HPLC_Separation UV_Detection UV-Vis Detection HPLC_Separation->UV_Detection HPLC_Data_Analysis Data Analysis (Peak Integration) UV_Detection->HPLC_Data_Analysis Purity_Report_HPLC Purity Report (HPLC) HPLC_Data_Analysis->Purity_Report_HPLC Generates

Caption: Comparative workflow for the purity analysis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Experimental Protocols

GC-MS Method

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped to 240 °C at a rate of 10 °C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Solvent: Dichloromethane or Ethyl Acetate.

Sample Preparation: Prepare a 1 mg/mL solution of the 3,4,4-trimethyl-2-cyclohexen-1-one sample in the chosen solvent.

HPLC Method (with DNPH Derivatization)

Instrumentation: A standard HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detector Wavelength: 360 nm.[2]

  • Injection Volume: 20 µL.[2]

Sample Preparation (Derivatization): The sample is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone derivative, which has a strong chromophore for UV detection.[1][2]

Data Presentation and Comparison

The following tables present hypothetical data obtained from the GC-MS and HPLC analyses of a sample of 3,4,4-trimethyl-2-cyclohexen-1-one.

Table 1: GC-MS Purity Analysis Data

Peak No.Retention Time (min)Compound IdentityPeak Area (%)Purity (%)
18.523,4,4-trimethyl-2-cyclohexen-1-one98.598.5
28.21Isomer 1 (e.g., 2,4,4-trimethyl-2-cyclohexen-1-one)0.8-
39.15Byproduct 10.5-
46.78Starting Material0.2-

Table 2: HPLC Purity Analysis Data (after DNPH Derivatization)

Peak No.Retention Time (min)Compound IdentityPeak Area (%)Purity (%)
112.343,4,4-trimethyl-2-cyclohexen-1-one-DNPH98.298.2
211.98Isomer 1-DNPH1.1-
314.02Byproduct 1-DNPH0.4-
49.55Starting Material-DNPH0.3-

Discussion and Conclusion

Both GC-MS and HPLC can be effectively used for the purity analysis of 3,4,4-trimethyl-2-cyclohexen-1-one.

  • GC-MS offers the significant advantage of providing structural information from the mass spectrum, which is invaluable for the definitive identification of unknown impurities.[3] The NIST WebBook provides a reference mass spectrum for 3,4,4-trimethyl-2-cyclohexen-1-one that can be used for library matching.[4] Given the volatile nature of the analyte and its potential isomers, GC-MS is generally the more direct and informative method.[5]

  • HPLC with UV detection is a robust and widely available technique. However, for a compound like 3,4,4-trimethyl-2-cyclohexen-1-one, the requirement for derivatization adds an extra step to the workflow and can introduce potential sources of error.[6] Nevertheless, for routine quality control where the impurity profile is well-characterized, a validated HPLC method can be highly efficient.

References

biological activity of 2-Cyclohexen-1-one, 3,4,4-trimethyl- compared to analogues

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Biological Activities of 2-Cyclohexen-1-one, 3,4,4-trimethyl- and Its Analogues

A Comprehensive Guide for Researchers in Drug Discovery

The cyclohexenone scaffold is a versatile pharmacophore present in numerous natural and synthetic compounds exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological properties of 2-Cyclohexen-1-one, 3,4,4-trimethyl-, and its structural analogues, with a focus on their antimicrobial, cytotoxic, anti-inflammatory, and analgesic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutic agents.

While specific biological activity data for 2-Cyclohexen-1-one, 3,4,4-trimethyl- is limited in the current scientific literature, this guide draws comparisons from data available for its close structural isomers and derivatives, most notably isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).

Comparative Analysis of Biological Activities

The biological activities of trimethyl-cyclohexenone analogues vary significantly depending on the position of the methyl groups and other structural modifications. The available data on antimicrobial, cytotoxic, and anti-inflammatory activities are summarized below.

Antimicrobial Activity

Cyclohexenone derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. Isophorone and its derivatives, in particular, have demonstrated notable antibacterial properties.

Table 1: Antimicrobial Activity of Trimethyl-Cyclohexenone Analogues

Compound/AnalogueTest Organism(s)Activity MetricResultReference(s)
IsophoroneEscherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella typhimuriumNot specifiedWide antimicrobial activity[1]
α-Methyleneisophorone derivativesEscherichia coliNot specifiedStronger antibacterial activity than isophorone[2]

Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for the listed compounds were not available in the reviewed literature.

Cytotoxic Activity

The cytotoxic potential of cyclohexenone derivatives against various cancer cell lines is an area of active research. The α,β-unsaturated ketone moiety in the cyclohexenone ring is a Michael acceptor, which can react with nucleophilic groups in biological macromolecules, potentially leading to cytotoxic effects.

A safety assessment of isophorone by the National Toxicology Program (NTP) provides some data on its long-term toxicity and carcinogenicity.

Table 2: Cytotoxicity and Toxicological Data for Isophorone

CompoundCell Line/Animal ModelActivity MetricResultReference(s)
IsophoroneF344/N rats (2-year bioassay)CarcinogenicityCarcinogenic in male rats[3]
IsophoroneB6C3F1 mice (2-year bioassay)CarcinogenicityEquivocal evidence of carcinogenicity in male mice[3]

Note: This table presents long-term toxicity data rather than in vitro cytotoxicity (e.g., IC50 values), which were not available in the reviewed literature for these specific analogues.

Anti-inflammatory and Analgesic Activities

Several derivatives of cyclohexanone and cyclohexyl-N-acylhydrazone have been reported to possess anti-inflammatory and analgesic properties. While these compounds are more structurally complex than simple trimethyl-cyclohexenones, they provide insights into the potential of the core scaffold. For instance, certain cyclohexyl-N-acylhydrazone derivatives have shown potent activity in murine models of pain and inflammation[4].

One study on polyoxygenated cyclohexene derivatives isolated from Uvaria macclurei identified (-)-Zeylenone as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, with an IC50 of 20.18 μM. This anti-inflammatory effect was linked to the downregulation of the NF-κB signaling pathway[5].

Signaling Pathways and Mechanisms of Action

The biological activities of cyclohexenone derivatives are often attributed to their ability to modulate key cellular signaling pathways. The electrophilic nature of the α,β-unsaturated ketone system allows these compounds to interact with cellular nucleophiles, such as cysteine residues in proteins, thereby affecting their function.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Several studies have demonstrated that cyclohexenone-containing compounds, including curcumin and its analogues, can inhibit the NF-κB signaling cascade. This inhibition can occur at various levels, including preventing the nuclear translocation of NF-κB subunits and inhibiting the activity of IκB kinase (IKK)[1][6]. The anti-inflammatory effects of compounds like (-)-Zeylenone are attributed to their ability to downregulate this pathway[5].

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases NFkB_n NF-κB (in Nucleus) NFkB->NFkB_n Translocates to Nucleus Nucleus DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α, iNOS) DNA->Gene_Expression Induces Cyclohexenones Cyclohexenone Analogues Cyclohexenones->IKK Inhibits Cyclohexenones->NFkB_n Inhibits DNA binding

Figure 1. Inhibition of the NF-κB signaling pathway by cyclohexenone analogues.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experimental assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compound Compound->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Figure 2. Workflow for the broth microdilution assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent and serially diluted. The cells are then treated with different concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

While direct biological activity data for 2-Cyclohexen-1-one, 3,4,4-trimethyl- remains scarce, the available information on its structural analogues, particularly isophorone, suggests potential for antimicrobial and cytotoxic activities. The cyclohexenone core is a promising scaffold for the development of new therapeutic agents, with the NF-κB signaling pathway being a key target for its anti-inflammatory effects. Further research, including synthesis of a series of analogues and comprehensive in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols provided in this guide offer a standardized approach for future comparative studies.

References

Reactivity of Trimethyl-cyclohexenone Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the reactivity profiles of 3,5,5-trimethyl-2-cyclohexen-1-one (α-isophorone) and its β-isomer, 3,5,5-trimethyl-3-cyclohexen-1-one, reveals significant differences in their susceptibility to base-catalyzed hydrogen-deuterium exchange. This distinction in reactivity, primarily governed by the position of the double bond, has important implications for their application in organic synthesis and drug development.

This guide provides a comparative overview of the reactivity of different isomers of trimethyl-cyclohexenone, with a focus on α- and β-isophorone. The information presented is based on experimental data from scientific literature, offering researchers, scientists, and drug development professionals a valuable resource for understanding and predicting the chemical behavior of these compounds.

Isomer Structures

The primary isomers of trimethyl-cyclohexenone discussed in this guide are:

  • 3,5,5-Trimethyl-2-cyclohexen-1-one (α-Isophorone): An α,β-unsaturated ketone where the double bond is conjugated with the carbonyl group.

  • 3,5,5-Trimethyl-3-cyclohexen-1-one (β-Isophorone): A β,γ-unsaturated ketone where the double bond is not conjugated with the carbonyl group.

  • 2,4,4-Trimethyl-2-cyclohexen-1-one: Another α,β-unsaturated ketone with a different substitution pattern.

Comparative Reactivity: Hydrogen-Deuterium (H/D) Exchange Studies

A key method for probing the reactivity of enolizable ketones is through base-catalyzed hydrogen-deuterium (H/D) exchange, which provides insights into the lability of protons at various positions. A comparative study on α- and β-isophorone using this method has yielded significant findings on their relative reactivity.[1]

In a base-catalyzed environment, α-isophorone demonstrates the potential for H/D exchange at up to four distinct sites. In contrast, β-isophorone shows reactivity at only two sites under similar conditions, with the exchange predominantly occurring at the α-position to the carbonyl group.[1] This difference highlights the greater number of reactive protons in the α-isomer due to the conjugated system.

Table 1: Reactive Sites for H/D Exchange in Isophorone Isomers [1]

IsomerReactive Sites for H/D Exchange
α-Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)Up to four sites
β-Isophorone (3,5,5-trimethyl-3-cyclohexen-1-one)Two sites (predominantly α-position)

This enhanced reactivity of α-isophorone at multiple positions can be attributed to the electronic effects of the conjugated double bond, which influences the acidity of adjacent protons.

Experimental Protocol: Base-Catalyzed H/D Exchange

The following provides a detailed methodology for conducting H/D exchange experiments on trimethyl-cyclohexenone isomers, based on established protocols.[1]

Objective: To determine the number and location of exchangeable protons in trimethyl-cyclohexenone isomers under basic conditions.

Materials:

  • Trimethyl-cyclohexenone isomer (e.g., α-isophorone, β-isophorone)

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (catalyst)

  • Nuclear Magnetic Resonance (NMR) spectrometer and tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of the trimethyl-cyclohexenone isomer in D₂O in an NMR tube.

  • Initiation of Exchange: Add a catalytic amount of NaOD solution in D₂O to the NMR tube to initiate the base-catalyzed H/D exchange.

  • Monitoring the Reaction: Acquire ¹H NMR spectra at regular time intervals to monitor the decrease in the intensity of the proton signals at different positions in the molecule. The rate of decrease corresponds to the rate of H/D exchange at that specific site.

  • Data Analysis: Integrate the proton signals at each time point to quantify the extent of deuterium incorporation. The disappearance of a signal indicates that the proton at that position has been exchanged for a deuteron.

Diagram 1: Experimental Workflow for H/D Exchange Studies

H_D_Exchange_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Dissolve Isomer in D₂O add_catalyst Add NaOD Catalyst start->add_catalyst Initiate Exchange nmr Acquire ¹H NMR Spectra add_catalyst->nmr Monitor Reaction integrate Integrate Signals nmr->integrate Quantify Exchange end Determine Exchange Sites integrate->end

Caption: Workflow for H/D exchange experiments.

General Reactivity of α,β-Unsaturated Ketones

Isomers like 3,5,5-trimethyl-2-cyclohexen-1-one and 2,4,4-trimethyl-2-cyclohexen-1-one are α,β-unsaturated ketones and are expected to undergo reactions typical of this class of compounds. These include:

  • 1,4-Addition (Michael Addition): Nucleophiles can add to the β-carbon of the conjugated system. The reactivity towards Michael addition will be influenced by the steric hindrance around the β-carbon and the electronic nature of the substituents.

  • 1,2-Addition: Strong, hard nucleophiles may add directly to the carbonyl carbon.

  • Hydrogenation: The carbon-carbon double bond and the carbonyl group can be reduced. The selectivity of hydrogenation often depends on the catalyst and reaction conditions.

  • Epoxidation: The double bond can be converted to an epoxide.

Diagram 2: General Reactivity Pathways of α,β-Unsaturated Ketones

Reactivity_Pathways cluster_reactions Reaction Types start α,β-Unsaturated Ketone (e.g., Trimethyl-cyclohexenone) michael 1,4-Addition (Michael Addition) start->michael Nucleophile (soft) direct_add 1,2-Addition start->direct_add Nucleophile (hard) hydrogenation Hydrogenation start->hydrogenation H₂ / Catalyst epoxidation Epoxidation start->epoxidation Peroxy Acid

Caption: Common reactions of α,β-unsaturated ketones.

Conclusion

The reactivity of trimethyl-cyclohexenone isomers is significantly influenced by the position of the double bond and the substitution pattern on the cyclohexene ring. Experimental evidence from H/D exchange studies clearly demonstrates the higher reactivity of the conjugated α-isophorone compared to its non-conjugated β-isomer. While comprehensive comparative data for other isomers and reaction types is limited, the fundamental principles of organic chemistry provide a basis for predicting their behavior. This guide serves as a foundational resource for researchers, encouraging further quantitative studies to fully elucidate the reactivity landscape of this important class of molecules.

References

definitive guide to confirming the structure of synthesized 3,4,4-trimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of 3,4,4-trimethyl-2-cyclohexen-1-one with its common isomers, offering detailed experimental protocols and supporting data to ensure accurate identification.

The synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one can sometimes yield isomeric impurities, primarily 2,4,4-trimethyl-2-cyclohexen-1-one and 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone). Distinguishing between these structurally similar compounds requires a multi-pronged analytical approach. This guide outlines the key spectroscopic techniques and expected data for the definitive structural elucidation of the target molecule.

Spectroscopic Data for Structural Confirmation

A thorough analysis of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is essential for differentiating 3,4,4-trimethyl-2-cyclohexen-1-one from its isomers. The following tables summarize the expected and reported spectral data for these compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundVinyl HMethylene H (α to C=O)Methylene H (other)Methyl H (vinyl)Methyl H (gem-dimethyl)
3,4,4-Trimethyl-2-cyclohexen-1-one ~5.8~2.3~1.8~1.9~1.1
2,4,4-Trimethyl-2-cyclohexen-1-one~6.5-~1.8, ~2.4~1.7~1.1
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)~5.9~2.2~2.0~1.9~1.0

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl CVinylic C (α)Vinylic C (β)Quaternary CMethylene C (α to C=O)Methylene C (other)Methyl C (vinyl)Methyl C (gem-dimethyl)
3,4,4-Trimethyl-2-cyclohexen-1-one ~199~127~160~35~37~32~24~27
2,4,4-Trimethyl-2-cyclohexen-1-one~200~135~145~36-~33, ~52~23~28
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)~198~125~161~33~51~47~23~28

Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundC=O StretchC=C Stretch
3,4,4-Trimethyl-2-cyclohexen-1-one ~1670~1635
2,4,4-Trimethyl-2-cyclohexen-1-one~1675~1630
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)~1665~1630

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
3,4,4-Trimethyl-2-cyclohexen-1-one 138123, 95, 82, 67
2,4,4-Trimethyl-2-cyclohexen-1-one138123, 95, 82, 67
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)138123, 95, 82, 67

Note: The mass spectra of these isomers are very similar due to identical molecular weights and similar fragmentation patterns. Therefore, MS data should be used in conjunction with NMR and IR for unambiguous identification.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field strength NMR spectrometer.

    • Acquire the spectrum with a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual chloroform peak at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire the spectrum with a spectral width of 0-220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder before running the sample.

    • Perform baseline correction and data normalization as needed.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-200 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Synthesis and Potential Impurities

A common route for the synthesis of cyclohexenones is the Robinson annulation.[1][2] For 3,4,4-trimethyl-2-cyclohexen-1-one, this would typically involve the reaction of a suitable enolate with methyl vinyl ketone. The specific starting materials and reaction conditions can influence the formation of isomeric byproducts. For instance, the self-condensation of acetone can lead to the formation of mesityl oxide, which can then participate in side reactions.[3] Therefore, careful monitoring of the reaction and purification of the product are crucial.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the confirmation of the synthesized 3,4,4-trimethyl-2-cyclohexen-1-one structure.

Structural Confirmation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Synthesize 3,4,4-trimethyl- 2-cyclohexen-1-one HNMR ¹H NMR Synthesis->HNMR CNMR ¹³C NMR Synthesis->CNMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS CompareHNMR Compare ¹H NMR with reference spectra of isomers HNMR->CompareHNMR CompareCNMR Compare ¹³C NMR with reference spectra of isomers CNMR->CompareCNMR CompareIR Compare IR with reference spectra of isomers IR->CompareIR CompareMS Compare MS with reference spectra of isomers MS->CompareMS Confirmed Structure Confirmed CompareHNMR->Confirmed Match NotConfirmed Structure Not Confirmed CompareHNMR->NotConfirmed No Match CompareCNMR->Confirmed Match CompareCNMR->NotConfirmed No Match CompareIR->Confirmed Match CompareIR->NotConfirmed No Match CompareMS->Confirmed Match CompareMS->NotConfirmed No Match

References

Quantitative Analysis of 3,4,4-Trimethyl-2-cyclohexen-1-one: A Comparative Guide to GC-MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3,4,4-trimethyl-2-cyclohexen-1-one, also known as β-isophorone, in various mixtures, the choice of analytical methodology is critical. This guide provides an objective comparison of two common and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection between these methods often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key quantitative performance characteristics of GC-MS and a representative HPLC-UV method for the analysis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
Precision (RSD%) < 10%< 5%
Accuracy (Recovery %) 90-110%95-105%
Analysis Time Faster (typically < 30 minutes)Slower (typically 15-60 minutes)
Selectivity High (mass fragmentation provides structural information)Moderate (dependent on chromatographic separation)
Sample Volatility RequiredNot required
Instrumentation Cost HigherLower
Solvent Consumption LowHigh

Experimental Workflow

The general workflow for the quantitative analysis of 3,4,4-trimethyl-2-cyclohexen-1-one in a mixture involves several key steps from sample receipt to data analysis.

Quantitative Analysis Workflow Sample Sample Receipt and Preparation Extraction Extraction of Analyte Sample->Extraction Analysis Chromatographic Analysis (GC-MS or HPLC-UV) Extraction->Analysis Standard Preparation of Calibration Standards Standard->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification using Calibration Curve Data->Quantification Report Reporting of Results Quantification->Report

A generalized workflow for quantitative analysis.

Detailed Experimental Protocols

Below are detailed methodologies for the quantitative analysis of 3,4,4-trimethyl-2-cyclohexen-1-one using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly suitable for volatile and semi-volatile compounds and offers high sensitivity and selectivity.

1. Sample Preparation:

  • For liquid samples, a simple dilution with a suitable solvent (e.g., methanol, ethyl acetate) may be sufficient.

  • For solid or semi-solid matrices, an extraction step is necessary. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • LLE Protocol: Homogenize 1 g of the sample with 5 mL of a suitable solvent. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant for analysis.

    • SPE Protocol: Condition a C18 SPE cartridge with methanol followed by deionized water. Load the sample solution and wash with water. Elute the analyte with methanol or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 3,4,4-trimethyl-2-cyclohexen-1-one (e.g., m/z 138, 123, 95).

3. Calibration:

  • Prepare a series of calibration standards of 3,4,4-trimethyl-2-cyclohexen-1-one in a suitable solvent (e.g., methanol) at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample extract into the GC-MS system.

  • Identify the peak corresponding to 3,4,4-trimethyl-2-cyclohexen-1-one based on its retention time and mass spectrum.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is advantageous for less volatile or thermally labile compounds and is known for its robustness and precision.

1. Sample Preparation:

  • Similar to the GC-MS method, sample preparation involves dilution or extraction. The final sample should be dissolved in the mobile phase.

  • All samples and standards must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: The wavelength of maximum absorbance for 3,4,4-trimethyl-2-cyclohexen-1-one (typically around 235 nm) should be used for quantification.

3. Calibration:

  • Prepare a series of calibration standards of 3,4,4-trimethyl-2-cyclohexen-1-one in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Analyze the standards using the same HPLC-UV method.

  • Construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the filtered sample solution into the HPLC system.

  • Identify the peak corresponding to 3,4,4-trimethyl-2-cyclohexen-1-one based on its retention time.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Logical Relationship of Method Selection

The choice between GC-MS and HPLC-UV is guided by the specific requirements of the analysis.

Method Selection Logic node_rect node_rect start Start Analysis volatile Is the sample volatile and thermally stable? start->volatile sensitivity High sensitivity required? volatile->sensitivity Yes hplcuv Select HPLC-UV volatile->hplcuv No gcms Select GC-MS sensitivity->gcms Yes sensitivity->hplcuv No end_node End gcms->end_node hplcuv->end_node

Decision logic for analytical method selection.

Safety Operating Guide

Safe Disposal of 2-Cyclohexen-1-one, 3,4,4-trimethyl-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2-Cyclohexen-1-one, 3,4,4-trimethyl-, a flammable ketone, ensuring compliance and minimizing risks.

Immediate Safety and Handling Precautions

Before handling 2-Cyclohexen-1-one, 3,4,4-trimethyl-, it is imperative to consult the material safety data sheet (MSDS) and adhere to all institutional and regulatory guidelines. The primary hazards associated with this compound are its flammability and potential health effects.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[4][5]

Handling and Storage:

  • Keep the chemical away from heat, sparks, and open flames as it is a flammable liquid.[6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Ground and bond containers during transfer to prevent static discharge.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

Small Spills:

  • Eliminate all ignition sources from the area.[1]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5][7] Do not use combustible materials like paper towels.[3]

  • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Clean the spill area with soap and water.[8]

Large Spills:

  • Evacuate the area immediately.

  • Alert the appropriate emergency response personnel at your institution.

  • If it is safe to do so, contain the spill and prevent it from entering drains or waterways.[4][5]

Disposal Procedures

The disposal of 2-Cyclohexen-1-one, 3,4,4-trimethyl- must be conducted in accordance with all applicable federal, state, and local regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[1][9][10]

Waste Collection and Labeling:

  • Collect waste 2-Cyclohexen-1-one, 3,4,4-trimethyl- in a designated, compatible, and properly sealed container.[9][11] The container should be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards (e.g., "Flammable Liquid").[3][11]

  • Do not mix with incompatible waste streams.[12] It is often recommended to segregate halogenated and non-halogenated solvents.[12]

  • Leave adequate headspace in liquid waste containers to allow for expansion.[11]

Disposal Pathway:

  • The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal firm.[2][8]

  • Some facilities may offer solvent recycling programs, which can be a more sustainable and cost-effective option.[9][13]

Quantitative Data for Disposal Considerations

ParameterGuidelineSource
Flash Point < 60°C (140°F) is classified as ignitable[10]
Oil and Grease Concentration in Wastewater Must be < 50 mg/L for sewer disposal[10]
Radioactive Waste in Sewer (if applicable) Limit of 200 µCi per laboratory per day[10]

Note: These are general guidelines. Always consult your local regulations and institutional policies for specific disposal limits.

Experimental Protocol: Neutralization (General Guidance)

While specific neutralization protocols for 2-Cyclohexen-1-one, 3,4,4-trimethyl- are not provided in the search results, a general procedure for managing small quantities of waste flammable solvents in a laboratory setting involves controlled incineration or fuel blending by a licensed disposal facility.[12][14] Direct chemical neutralization in the lab is not a recommended disposal method for this type of compound.

The primary "experimental protocol" for disposal is the administrative and logistical procedure for waste hand-off:

  • Segregation: Collect waste 2-Cyclohexen-1-one, 3,4,4-trimethyl- in a designated container for flammable organic waste.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatibles.[8][11]

  • Pickup Request: Once the container is full or has been in storage for the maximum allowed time (e.g., 90 days), request a pickup from your institution's EHS department or a contracted waste disposal service.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Disposal Path cluster_spill Spill Contingency start Start: Have 2-Cyclohexen-1-one, 3,4,4-trimethyl- for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling container Select a Compatible, Labeled Hazardous Waste Container handling->container collect Collect Waste Chemical container->collect spill_check Is there a spill? collect->spill_check seal Securely Seal Container storage Store in Designated Satellite Accumulation Area seal->storage contact_ehs Contact Institutional EHS or Licensed Disposal Firm storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end spill_check->seal No small_spill Small Spill: Absorb with Inert Material spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate and Alert EHS spill_check->large_spill Yes, Large spill_waste Collect Spill Debris as Hazardous Waste small_spill->spill_waste large_spill->contact_ehs spill_waste->container

Caption: Decision workflow for the safe disposal of 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

References

Personal protective equipment for handling 2-Cyclohexen-1-one, 3,4,4-trimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-Cyclohexen-1-one, 3,4,4-trimethyl- (CAS No. 17299-41-1). Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Summary

2-Cyclohexen-1-one, 3,4,4-trimethyl- is a combustible liquid that can cause significant irritation.[1] It is crucial to handle this chemical with appropriate care to avoid exposure. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Flammable liquidsH227: Combustible liquid
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (respiratory tract irritation)H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment must be worn when handling 2-Cyclohexen-1-one, 3,4,4-trimethyl-.[1][2]

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side-shields.

    • If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection:

    • Wear chemical-impermeable gloves (e.g., nitrile or neoprene).

    • Gloves must be inspected for integrity before each use.

    • Contaminated gloves should be changed immediately and disposed of properly.

  • Body Protection:

    • Wear a flame-retardant laboratory coat.

    • Ensure arms are fully covered.

    • In cases of potential significant exposure, wear impervious clothing to prevent skin contact.

  • Respiratory Protection:

    • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

    • If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[1]

Operational and Handling Plan

1. Engineering Controls:

  • Always work in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended.

  • Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

2. Safe Handling Procedures:

  • Avoid all contact with skin and eyes.[2]

  • Do not breathe vapors or mist.[1]

  • Keep away from heat, sparks, and open flames.[3]

  • Use non-sparking tools to prevent ignition.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent leakage and evaporation.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

In case of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water.[3] If skin irritation persists, seek medical attention.

  • After Eye Contact: Rinse cautiously with clean, fresh water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Plan

1. Spill Response:

  • In the event of a spill, evacuate all non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as detailed above.

  • Contain the spill using non-combustible absorbent materials such as sand, earth, or vermiculite.[3]

  • Collect the absorbed material into a suitable, labeled container for disposal.[3]

  • Clean the spill area, preferably with a detergent solution, and ensure no residue remains. Do not use solvents for cleaning.[3]

  • Prevent the spilled material from entering drains or waterways.[3]

2. Waste Disposal:

  • Dispose of waste materials in accordance with all applicable local, state, and federal regulations.[1]

  • Do not dispose of the chemical down the sewer system.[2]

  • Contaminated containers should be handled as hazardous waste and disposed of accordingly.

Below is a workflow for handling a chemical spill of 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

ChemicalSpillWorkflow Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation (Use Fume Hood) ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Clean Spill Area with Detergent and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose report Report the Incident dispose->report

Caption: Workflow for a chemical spill.

References

×

Retrosynthesis Analysis

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2-Cyclohexen-1-one, 3,4,4-trimethyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.